Methyl 3-(benzyloxy)-5-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxy-5-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPIXQLSJXBHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428678 | |
| Record name | methyl 3-(benzyloxy)-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54915-31-0 | |
| Record name | methyl 3-(benzyloxy)-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-(benzyloxy)-5-hydroxybenzoate
This technical guide provides a comprehensive overview of Methyl 3-(benzyloxy)-5-hydroxybenzoate, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Methyl 3,5-dihydroxybenzoate (Starting Material) | Methyl 3-hydroxybenzoate (Related Compound) |
| CAS Number | 54915-31-0[1] | 2150-44-9 | 19438-10-9[2][3] |
| Molecular Formula | C₁₅H₁₄O₄ | C₈H₈O₄ | C₈H₈O₃[2][3] |
| Molecular Weight | 258.27 g/mol | 168.15 g/mol | 152.15 g/mol [2][3] |
| Melting Point | Not available | 167-170 °C[4] | 70-72 °C[2][3] |
| Boiling Point | Not available | Not available | 280-281 °C at 709 mmHg[2][3] |
| Solubility | Not available | Not available | Soluble in alcohol, chloroform, dimethyl sulfoxide, and methanol.[2] Water solubility is 6864 mg/L at 25 °C (estimated).[5] |
| pKa | Not available | Not available | 9.15±0.10 (Predicted)[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 3,5-dihydroxybenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the selective mono-benzylation of one of the phenolic hydroxyl groups.
Experimental Protocols
Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate
This protocol is adapted from a patented industrial production process.[6]
-
Materials:
-
3,5-dihydroxybenzoic acid (1 equivalent)
-
Methanol (10 volumes)
-
Concentrated sulfuric acid (catalytic amount) or p-toluenesulfonic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask, add 3,5-dihydroxybenzoic acid and methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 3,5-dihydroxybenzoate.
-
The crude product can be purified by recrystallization from water or a mixture of methanol and water to yield a white solid.
-
Step 2: Selective Mono-benzylation of Methyl 3,5-dihydroxybenzoate
This protocol is based on general methods for the selective benzylation of phenolic compounds.
-
Materials:
-
Methyl 3,5-dihydroxybenzoate (1 equivalent)
-
Benzyl bromide (1-1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5-2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 3,5-dihydroxybenzoate in anhydrous DMF or acetone.
-
Add potassium carbonate to the solution and stir for 30 minutes at room temperature.
-
Slowly add benzyl bromide to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC to observe the formation of the mono-benzylated product and minimize the formation of the di-benzylated byproduct.
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
If acetone is used, filter off the inorganic salts. If DMF is used, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with water and brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired mono-benzylated product from the starting material and the di-benzylated byproduct.
-
Synthesis Workflow
References
- 1. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 3-hydroxybenzoate (19438-10-9) 13C NMR spectrum [chemicalbook.com]
- 5. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) [np-mrd.org]
- 6. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
Methyl 3-(benzyloxy)-5-hydroxybenzoate chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of Methyl 3-(benzyloxy)-5-hydroxybenzoate, a benzoate ester with potential relevance in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.
Chemical Structure and Properties
This compound is an organic compound with a molecular structure featuring a benzene ring substituted with a methoxycarbonyl group, a hydroxyl group, and a benzyloxy group.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | Value for this compound | Value for Related Compounds |
| Molecular Formula | C15H14O4[1] | - |
| Molecular Weight | 258.28 g/mol [1] | - |
| IUPAC Name | This compound[1] | - |
| CAS Number | 54915-31-0[1] | - |
| Melting Point | Not available | 70-72 °C (for Methyl 3-hydroxybenzoate)[2] |
| Boiling Point | Not available | 280-281 °C at 709 mmHg (for Methyl 3-hydroxybenzoate)[2] |
| Solubility | Not available | Soluble in chloroform, dimethyl sulfoxide, ethanol, and methanol (for Methyl 3-hydroxybenzoate) |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the scientific literature. However, a plausible synthetic route can be adapted from the synthesis of structurally similar compounds, such as 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester. The key step would involve the selective benzylation of one of the hydroxyl groups of a dihydroxybenzoate precursor.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of this compound.
Detailed Experimental Protocol (Adapted from a related synthesis):
This protocol is adapted from the synthesis of a similar compound and should be optimized for the synthesis of this compound.
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Methyl 3,5-dihydroxybenzoate in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Potential Applications in Drug Development
While specific biological activities of this compound are not extensively documented, its structural motifs suggest potential areas of interest for drug discovery and development. Derivatives of hydroxybenzoic acid are known to exhibit a range of biological activities, including antioxidant and antimicrobial properties.
The presence of the benzyloxy group increases the lipophilicity of the molecule compared to its dihydroxy precursor, which may influence its pharmacokinetic properties, such as cell membrane permeability and bioavailability.
Potential Logical Pathway for Investigation:
Caption: A logical workflow for investigating the therapeutic potential.
Conclusion
This compound is a chemical compound with a well-defined structure. While specific experimental data on its physical properties and biological activities are currently limited in the public domain, its structural similarity to other biologically active benzoate derivatives suggests it may be a valuable intermediate for the synthesis of more complex molecules in the field of pharmaceutical research. Further investigation is warranted to fully characterize its physicochemical properties, develop optimized synthetic protocols, and explore its potential therapeutic applications.
References
An In-depth Technical Guide to Methyl 3-(benzyloxy)-5-hydroxybenzoate
CAS Number: 54915-31-0
Abstract
This technical guide provides a comprehensive overview of Methyl 3-(benzyloxy)-5-hydroxybenzoate, a significant intermediate in the synthesis of pharmacologically active molecules. This document collates available data on its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via selective benzylation, and discusses its spectral characteristics. Notably, this compound serves as a key building block in the development of glucokinase activators, such as GKA 50.[1] Due to the limited availability of direct experimental data, this guide combines reported information with well-established principles of organic chemistry to offer a thorough resource for researchers, scientists, and professionals in drug development.
Introduction
This compound (CAS No. 54915-31-0) is a substituted aromatic ester that has garnered attention primarily as a crucial intermediate in medicinal chemistry. Its structure, featuring a selectively protected dihydroxybenzene moiety, makes it a versatile precursor for the synthesis of more complex molecules. A notable application is its use in the preparation of GKA 50, a glucokinase activator, highlighting its relevance in the development of therapeutics for metabolic disorders.[1] This guide aims to consolidate the available technical information and provide a detailed framework for its synthesis and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 54915-31-0 | In-house Data |
| Molecular Formula | C₁₅H₁₄O₄ | In-house Data |
| Molecular Weight | 258.27 g/mol | In-house Data |
| IUPAC Name | This compound | In-house Data |
| Synonyms | 3-Benzyloxy-5-hydroxy-benzoic Acid Methyl Ester | [1] |
| Physical Form | Solid (predicted) | In-house Data |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported, a plausible and efficient method involves the selective mono-benzylation of methyl 3,5-dihydroxybenzoate. The following protocol is based on established Williamson ether synthesis methodologies for phenolic compounds.
Experimental Protocol: Selective Benzylation of Methyl 3,5-dihydroxybenzoate
Objective: To synthesize this compound by reacting methyl 3,5-dihydroxybenzoate with one equivalent of benzyl bromide.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 2150-44-9 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 100-39-0 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 |
| Acetone (anhydrous) | C₃H₆O | 58.08 | 67-64-1 |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3,5-dihydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.1 eq), and anhydrous acetone (10 volumes).
-
Stir the suspension at room temperature for 30 minutes to ensure a fine suspension of the phenoxide.
-
Slowly add benzyl bromide (1.0 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.
Expected Outcome:
The reaction is expected to yield a mixture of the desired mono-benzylated product, the di-benzylated byproduct, and unreacted starting material. Careful control of stoichiometry and reaction time is crucial to maximize the yield of the mono-benzylated product. Purification by column chromatography is essential to isolate the target compound.
Spectral Data
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following characteristic signals:
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45-7.30 | m | 5H | Phenyl protons of the benzyl group |
| ~7.10 | t | 1H | Aromatic proton (H-4) |
| ~6.80 | t | 1H | Aromatic proton (H-2 or H-6) |
| ~6.70 | t | 1H | Aromatic proton (H-6 or H-2) |
| ~5.50 | s | 1H | Phenolic hydroxyl proton (-OH) |
| ~5.10 | s | 2H | Benzylic protons (-OCH₂Ph) |
| ~3.90 | s | 3H | Methyl ester protons (-COOCH₃) |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | Carbonyl carbon (-C =O) |
| ~159.5 | Aromatic carbon attached to benzyloxy group (C -3) |
| ~156.0 | Aromatic carbon attached to hydroxyl group (C -5) |
| ~136.5 | Quaternary aromatic carbon of benzyl group |
| ~132.0 | Quaternary aromatic carbon of benzoate ring (C -1) |
| ~128.8 | Aromatic carbons of benzyl group (ortho/para) |
| ~128.2 | Aromatic carbons of benzyl group (meta) |
| ~108.5 | Aromatic carbon (C -4) |
| ~108.0 | Aromatic carbon (C -2) |
| ~102.0 | Aromatic carbon (C -6) |
| ~70.5 | Benzylic carbon (-OC H₂Ph) |
| ~52.5 | Methyl ester carbon (-COOC H₃) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show the following characteristic absorption bands:
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Phenolic hydroxyl |
| ~3030 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic (methyl) |
| ~1715 | C=O stretch | Ester carbonyl |
| ~1600, 1580 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester and Ether |
| ~1150 | C-O stretch | Phenol |
Mass Spectrometry (Predicted)
In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 258. Key fragmentation patterns would likely involve:
-
Loss of the methoxy group (-OCH₃): [M - 31]⁺ at m/z = 227.
-
Loss of the carboxyl methyl group (-COOCH₃): [M - 59]⁺ at m/z = 199.
-
Cleavage of the benzyl group: A prominent peak at m/z = 91 corresponding to the tropylium ion [C₇H₇]⁺.
-
Loss of the benzyloxy group (-OCH₂Ph): [M - 107]⁺ at m/z = 151.
Applications in Drug Development
This compound is a documented intermediate in the synthesis of the glucokinase activator GKA 50.[1] Glucokinase activators are a class of therapeutic agents being investigated for the treatment of type 2 diabetes. They work by enhancing the activity of the glucokinase enzyme, which plays a crucial role in glucose metabolism in the pancreas and liver.
The structure of this compound provides a scaffold that can be further elaborated to produce complex molecules with desired biological activities. The presence of a free hydroxyl group allows for subsequent chemical modifications, while the ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization.
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not widely available. The following information is based on the safety data for structurally related compounds such as methyl 3-hydroxybenzoate and should be used as a guideline only. A thorough risk assessment should be conducted before handling this chemical.
Hazard Statements (Predicted):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements (Recommended):
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
Store in a well-ventilated place. Keep container tightly closed.
Conclusion
This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of glucokinase activators. This technical guide has provided a comprehensive, albeit partially predictive, overview of its properties, a plausible synthetic protocol, and its expected spectral characteristics. While a lack of direct experimental data necessitates a degree of inference, the information presented herein serves as a robust starting point for researchers and drug development professionals working with this compound. Further experimental validation of the predicted data is encouraged to build upon the foundation laid out in this guide.
References
Physical and chemical properties of Methyl 3-(benzyloxy)-5-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Methyl 3-(benzyloxy)-5-hydroxybenzoate. Due to the limited availability of experimental data for this specific compound, this guide incorporates data from closely related analogs to provide a robust predictive profile. All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis are provided.
Chemical and Physical Properties
This compound is an aromatic ester with the chemical formula C₁₅H₁₄O₄ and a molecular weight of 258.28 g/mol .[1] Its structure features a central benzene ring substituted with a methyl ester group, a hydroxyl group, and a benzyloxy group.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Methyl 3-hydroxybenzoate (for comparison) | Methyl 3,5-dihydroxybenzoate (for comparison) |
| Molecular Formula | C₁₅H₁₄O₄ | C₈H₈O₃[2][3][4][5][6] | C₈H₈O₄ |
| Molecular Weight | 258.28 g/mol [1] | 152.15 g/mol [3][6][7] | 168.15 g/mol |
| CAS Number | 54915-31-0[1] | 19438-10-9[3][4][5][6][7] | 2150-44-9[2] |
| Appearance | Predicted: White to off-white solid | White solid[4] | Solid[2] |
| Melting Point | Not available | 70-72 °C[4][6][7][8] | 167-170 °C[2] |
| Boiling Point | Not available | 280-281 °C at 709 mmHg[4][6][7][8] | Not available |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, chloroform | Soluble in alcohol, chloroform, dimethyl sulfoxide, ethanol, and methanol.[4][8][9][10] Slightly soluble in water.[9] | Slightly soluble in water.[11] |
Synthesis and Experimental Protocols
A plausible synthetic route for this compound involves a two-step process starting from 3,5-dihydroxybenzoic acid. The first step is an esterification to form the methyl ester, followed by a selective benzylation of one of the hydroxyl groups.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of Methyl 3,5-dihydroxybenzoate (Intermediate)
This protocol is adapted from a patented industrial process.[12]
-
Esterification:
-
To a 100 L glass-lined reactor, add 50 L of methanol.
-
While stirring and maintaining the temperature between 5-10 °C, slowly add 500 mL of concentrated sulfuric acid.
-
Add 5 kg of 3,5-dihydroxybenzoic acid to the mixture.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in 10 L of ethyl acetate.
-
Wash the organic layer twice with 20 L of saturated sodium bicarbonate solution, followed by a wash with 10 L of brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a 5% methanol in water solution.
-
Dissolve the crude product in the solvent at 50 °C, then cool to 5-10 °C to induce crystallization.
-
Filter the crystals and dry under vacuum to obtain pure Methyl 3,5-dihydroxybenzoate.
-
Experimental Protocol: Synthesis of this compound
This proposed protocol is based on standard benzylation procedures for phenols.
-
Selective Benzylation:
-
In a round-bottom flask, dissolve Methyl 3,5-dihydroxybenzoate (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Add a mild base, such as potassium carbonate (K₂CO₃, 1.1 equivalents), to the solution and stir for 30 minutes at room temperature.
-
Slowly add benzyl bromide (1 equivalent) to the reaction mixture.
-
Heat the mixture to a gentle reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | δ ~7.3-7.5 (m, 5H, Ar-H of benzyl), δ ~6.5-7.0 (m, 3H, Ar-H), δ ~5.1 (s, 2H, -OCH₂-), δ ~3.8 (s, 3H, -OCH₃), δ ~5.0-6.0 (br s, 1H, -OH) |
| ¹³C NMR | δ ~167 (C=O), δ ~160 (C-O), δ ~136 (Ar-C), δ ~127-129 (Ar-C of benzyl), δ ~105-110 (Ar-C), δ ~70 (-OCH₂-), δ ~52 (-OCH₃) |
| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1715 (C=O stretch, ester), ~1600, 1450 (Ar C=C stretch), ~1250 (C-O stretch) |
| Mass Spec (m/z) | Predicted molecular ion [M]⁺ at 258.08. Key fragments may include loss of the methoxy group ([M-31]⁺), loss of the benzyl group ([M-91]⁺), and the benzyl cation at 91. |
Potential Biological Activity and Signaling Pathways
While no specific biological studies have been published for this compound, its structural similarity to other phenolic compounds suggests it may possess antioxidant and other biological activities. For instance, methyl 3,4-dihydroxybenzoate has demonstrated neuroprotective effects by mitigating oxidative stress and inhibiting apoptosis.[13]
Predicted Antioxidant and Anti-inflammatory Activity
Many phenolic compounds exert their effects by scavenging reactive oxygen species (ROS) and modulating inflammatory pathways. A potential mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Safety and Handling
Specific safety data for this compound is not available. The following recommendations are based on data for structurally similar compounds like Methyl 3-hydroxybenzoate.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation of the predicted properties is recommended for any application in drug development or other scientific research.
References
- 1. This compound 97% | CAS: 54915-31-0 | AChemBlock [achemblock.com]
- 2. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 3-hydroxy-, methyl ester [webbook.nist.gov]
- 4. Methyl 3-hydroxybenzoate | 19438-10-9 [chemicalbook.com]
- 5. methyl 3-hydroxybenzoate, 19438-10-9 [thegoodscentscompany.com]
- 6. Methyl 3-hydroxybenzoate 99 19438-10-9 [sigmaaldrich.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Methyl 3-hydroxybenzoate (19438-10-9) 1H NMR spectrum [chemicalbook.com]
- 10. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. rsc.org [rsc.org]
- 13. Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methyl 3-hydroxybenzoate (19438-10-9) 13C NMR [m.chemicalbook.com]
Solubility profile of Methyl 3-(benzyloxy)-5-hydroxybenzoate in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of Methyl 3-(benzyloxy)-5-hydroxybenzoate in a range of common laboratory solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this guide synthesizes information from structurally similar compounds to predict its solubility characteristics. Furthermore, it outlines detailed experimental protocols for determining the precise solubility of this compound, equipping researchers with the necessary methodologies for their work.
Predicted Solubility Profile
The solubility of an organic compound is primarily dictated by its molecular structure, including the presence of polar and non-polar functional groups. This compound possesses a combination of features that will influence its interaction with various solvents: a polar hydroxyl (-OH) group, a moderately polar ester (-COOCH₃) group, and a large non-polar benzyloxy group.
Based on the solubility of structurally related compounds such as benzyl benzoate, methylparaben, and other benzoate esters, a qualitative solubility profile can be predicted. It is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic organic solvents, and limited solubility in non-polar and highly polar aqueous solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High | These solvents can effectively solvate the entire molecule through dipole-dipole interactions. |
| Polar Protic | Ethanol, Methanol, Isopropanol | High | The hydroxyl group can form hydrogen bonds with these solvents, and the overall polarity is favorable. |
| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | These solvents offer a balance of polarity to interact with both the polar and non-polar regions of the molecule. |
| Non-Polar | Toluene, Hexane | Low | The large non-polar benzyloxy group may allow for some interaction, but the polar functional groups will limit overall solubility. |
| Aqueous | Water | Very Low | The presence of the large, non-polar benzyloxy group is expected to significantly reduce its solubility in water, despite the presence of a hydroxyl group. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental procedures should be followed. The following protocols provide a framework for determining the solubility of this compound.
General Qualitative Solubility Assessment
This initial test provides a rapid assessment of solubility in various solvents.
Methodology:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture for 1-2 minutes using a vortex mixer.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered "soluble." If any solid remains, it is "insoluble" or "sparingly soluble."
-
This can be performed with a range of solvents to establish a qualitative profile.
Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of solubility at a given temperature.
Methodology:
-
Prepare a series of vials for each solvent to be tested.
-
Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Quantify the concentration of the dissolved compound using the chosen analytical method against a standard curve.
-
Calculate the solubility in units such as mg/mL or g/100mL.
Visualizing Experimental Workflows
General Solubility Testing Workflow
The following diagram illustrates a typical workflow for assessing the solubility of a new compound.
Caption: Workflow for Solubility Profile Determination.
Decision Tree for Solubility Classification
This diagram outlines a logical process for classifying the solubility of an organic compound based on its behavior in different types of solvents.
Caption: Decision tree for classifying organic compound solubility.
Spectroscopic and Synthetic Insights into Methyl 3-(benzyloxy)-5-hydroxybenzoate: A Technical Guide
For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, a comprehensive understanding of the spectral characteristics and synthetic pathways of key intermediates is paramount. This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, MS) and experimental protocols related to Methyl 3-(benzyloxy)-5-hydroxybenzoate, a valuable building block in organic synthesis.
Spectroscopic Data Summary
While a complete, publicly available dataset for this compound is not readily found in the searched literature, data for closely related compounds allows for a reliable estimation of its spectral properties. The primary synthetic route to this compound involves the selective benzylation of one of the hydroxyl groups of methyl 3,5-dihydroxybenzoate. The following tables summarize the expected and observed spectroscopic data based on the analysis of its precursors and structurally similar molecules.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Expected) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic H | 7.29-7.59 | m | 5H | -OCH₂C₆H₅ |
| Aromatic H | ~6.7-7.0 | m | 3H | C₆H₃ |
| Benzylic CH₂ | 5.18 | s | 2H | -OCH₂ C₆H₅ |
| Methoxy CH₃ | 3.86 | s | 3H | -COOCH₃ |
| Hydroxyl OH | ~5.0-6.0 | br s | 1H | -OH |
| ¹³C NMR (Expected) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl C | ~166 | C=O |
| Aromatic C-O | ~159 | C -OBn |
| Aromatic C-OH | ~158 | C -OH |
| Aromatic C (ipso, benzyl) | ~136 | -OCH₂C ₆H₅ |
| Aromatic C-COOCH₃ | ~132 | C -COOCH₃ |
| Aromatic CH (benzyl) | ~127-129 | -OCH₂C ₆H₅ |
| Aromatic CH | ~107-110 | C₆H₃ |
| Benzylic CH₂ | ~70 | -OCH₂ C₆H₅ |
| Methoxy CH₃ | ~52 | -COOCH₃ |
Note: Expected values are extrapolated from data for Methyl 3-(benzyloxy)benzoate and Methyl 3,5-dihydroxybenzoate.
Table 2: Infrared (IR) Spectroscopy Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250, ~1050 | Strong | C-O stretch |
Table 3: Mass Spectrometry (MS) Data (Expected)
| m/z | Interpretation |
| 258.08 | [M]⁺ (Molecular Ion) |
| 227 | [M - OCH₃]⁺ |
| 167 | [M - C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The synthesis of this compound typically proceeds via the selective O-benzylation of methyl 3,5-dihydroxybenzoate. The following protocols are based on established methodologies for similar transformations.[1]
Synthesis of this compound
A mixture of methyl 3,5-dihydroxybenzoate (1 equivalent), potassium carbonate (1.1 to 2.2 equivalents), and a catalytic amount of a phase-transfer catalyst such as 18-crown-6 is stirred in a polar aprotic solvent like N,N-dimethylformamide (DMF). Benzyl bromide (1 to 1.2 equivalents) is then added dropwise to the reaction mixture. The reaction is typically heated to a temperature ranging from room temperature to 80°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet, or a thin film can be cast from a suitable solvent onto a salt plate (e.g., NaCl or KBr).
-
Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthetic and analytical workflow.
References
1H and 13C NMR spectral assignments for Methyl 3-(benzyloxy)-5-hydroxybenzoate
An In-depth Technical Guide to the 1H and 13C NMR Spectral Assignments for Methyl 3-(benzyloxy)-5-hydroxybenzoate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds.[1][2][3] This guide provides a detailed analysis of the predicted 1H and 13C NMR spectra of this compound, including data presentation in tabular format, a thorough experimental protocol, and a logical workflow diagram for spectral assignment.
Predicted 1H and 13C NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei.[3][4] For this compound, the substituent groups—a methyl ester, a hydroxyl group, and a benzyloxy group—on the aromatic ring each exert distinct electronic effects, influencing the chemical shifts of the protons and carbons. The predicted spectral data are summarized in the tables below.
Table 1: Predicted 1H NMR Spectral Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 7.20 | t | ~2.2 | 1H |
| H-4 | 6.85 | t | ~2.2 | 1H |
| H-6 | 7.05 | t | ~2.2 | 1H |
| -OCH3 | 3.85 | s | N/A | 3H |
| -OH | 5.50 | s (broad) | N/A | 1H |
| -OCH2-Ph | 5.10 | s | N/A | 2H |
| -C6H5 (benzyl) | 7.30-7.45 | m | N/A | 5H |
Table 2: Predicted 13C NMR Spectral Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 132.0 |
| C-2 | 108.5 |
| C-3 | 159.5 |
| C-4 | 107.0 |
| C-5 | 158.0 |
| C-6 | 109.0 |
| C=O | 166.5 |
| -OCH3 | 52.5 |
| -OCH2-Ph | 70.5 |
| C-ipso (benzyl) | 136.5 |
| C-ortho (benzyl) | 128.0 |
| C-meta (benzyl) | 128.8 |
| C-para (benzyl) | 128.4 |
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring 1H and 13C NMR spectra for a small organic molecule like this compound.[1]
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as its signal should not overlap with the analyte signals.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
3. 1H NMR Spectrum Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 8-16 scans).
-
Set the relaxation delay (D1) to allow for full relaxation of the protons between scans (typically 1-5 seconds).
4. 13C NMR Spectrum Acquisition:
-
Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a standard pulse sequence with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans is typically required for 13C NMR due to the low natural abundance of the 13C isotope (e.g., 128 scans or more).
-
A shorter relaxation delay can often be used (e.g., 2 seconds).
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants in the 1H NMR spectrum to deduce proton connectivity.[4]
Logical Workflow for NMR Spectral Assignment
The process of assigning NMR signals to specific atoms in a molecule follows a logical progression. The following diagram, generated using the DOT language, illustrates this workflow.
Caption: A logical workflow for NMR spectral assignment.
This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound, a standardized protocol for data acquisition, and a clear workflow for the assignment process. This information is intended to support researchers in their efforts to accurately characterize and utilize this compound in various scientific and developmental applications.
References
Potential Biological Activity of Methyl 3-(benzyloxy)-5-hydroxybenzoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(benzyloxy)-5-hydroxybenzoate and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry. As derivatives of hydroxybenzoic acids, they belong to a larger family of molecules known for a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The core structure, featuring a benzyloxy group, a hydroxyl group, and a methyl ester on a benzene ring, offers a versatile scaffold for synthetic modifications to modulate pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the known and potential biological activities of this class of compounds, drawing from data on the core scaffold's precursors and structurally related molecules. The information presented herein aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Synthesis of the Core Scaffold and Derivatives
The synthesis of this compound typically starts from the readily available precursor, methyl 3,5-dihydroxybenzoate. The selective protection of one hydroxyl group as a benzyl ether is a key step. A common synthetic route involves the reaction of methyl 3,5-dihydroxybenzoate with benzyl bromide in the presence of a mild base, such as potassium carbonate, and a phase transfer catalyst or in a polar aprotic solvent like DMF.
Further derivatization can be achieved through various chemical transformations. For instance, the remaining hydroxyl group can be alkylated or acylated to generate a library of derivatives. Additionally, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups. An example of a more complex derivatization is the synthesis of chromane structures from a propargyloxy-substituted derivative of the core scaffold.[1]
Synthetic pathways for this compound and its derivatives.
Potential Biological Activities and Quantitative Data
While comprehensive biological data for a series of this compound derivatives is not extensively available in the public domain, valuable insights can be gleaned from studies on its precursor, methyl 3,5-dihydroxybenzoate, and other structurally related compounds.
Enzyme Inhibitory Activity
The precursor, methyl 3,5-dihydroxybenzoate, has been shown to exhibit α-glucosidase inhibitory activity.[2] This suggests that derivatives of this scaffold could be explored as potential agents for managing type 2 diabetes. Furthermore, studies on structurally related benzyloxy-containing compounds have demonstrated potent and selective inhibition of other enzymes, such as monoamine oxidase B (MAO-B), indicating the potential for neuroprotective applications.[3]
Table 1: Enzyme Inhibitory Activity of Methyl 3,5-dihydroxybenzoate and a Related Benzyloxy Derivative
| Compound | Target Enzyme | Activity Metric | Value | Reference |
| Methyl 3,5-dihydroxybenzoate | α-Glucosidase | IC50 | 171.1 µg/mL | [2] |
| 2-(Benzo[d]thiazol-2-yl)-5-(benzyloxy)phenol | MAO-B | IC50 | > 10 µM | [3] |
| Compound 3h (a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative) | MAO-B | IC50 | 0.062 µM | [3] |
Antimicrobial Activity
Methyl 3,5-dihydroxybenzoate has been evaluated for its antimicrobial properties against several pathogenic bacteria.[2] The observed activity suggests that the core scaffold could be a starting point for the development of new antibacterial agents.
Table 2: Antimicrobial Activity of Methyl 3,5-dihydroxybenzoate
| Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Enterococcus faecium | MIC | 128 | [2] |
| Staphylococcus aureus | MIC | 64 | [2] |
| Acinetobacter baumannii | MIC | 128 | [2] |
Anticancer and Cytotoxic Activity
The antitumor potential of methyl 3,5-dihydroxybenzoate has been noted, with studies pointing to its ability to inhibit ribonucleotide reductase.[4] This, combined with the known cytotoxic effects of various hydroxybenzoic acid derivatives against different cancer cell lines, underscores the potential for developing novel anticancer agents from the this compound scaffold.[5]
Table 3: Cytotoxic Activity of Related Hydroxybenzoic Acid Derivatives
| Compound/Class | Cell Line(s) | Activity Metric | Value (µM) | Reference |
| New Hydroxybenzoic Acid Derivatives | DLD-1, HeLa, MCF-7 | IC50 | 19.19 - 48.36 | [5] |
| Glucopyranosyl-conjugated benzyl derivatives | HCT-116 | IC50 | 15.2 - 41.2 | [6] |
Antioxidant Activity
The phenolic hydroxyl group in the core structure suggests inherent antioxidant potential. Studies on structurally similar compounds, such as 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives, have confirmed excellent antioxidant effects.[3]
Table 4: Antioxidant Activity of a Related Benzyloxy Derivative
| Compound | Assay | Activity Metric | Value (Trolox equivalents) | Reference |
| Compound 3h (a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative) | ORAC | - | 2.27 | [3] |
Experimental Protocols
α-Glucosidase Inhibition Assay[2]
-
Preparation of Solutions:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate in the same buffer.
-
Prepare various concentrations of the test compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the α-glucosidase solution to each well containing the test compound or control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Workflow for the α-glucosidase inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[2]
-
Preparation of Inoculum:
-
Culture the bacterial strains in an appropriate broth medium overnight.
-
Dilute the bacterial culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Test Plates:
-
Serially dilute the test compounds in a 96-well microtiter plate containing the broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plates at 37°C for 24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Monoamine Oxidase (MAO) Inhibition Assay[3]
-
Enzyme and Substrate Preparation:
-
Use recombinant human MAO-A and MAO-B.
-
Prepare a solution of kynuramine as the substrate.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with various concentrations of the test compound in a phosphate buffer (pH 7.4) at 37°C for 15 minutes.
-
Initiate the reaction by adding the kynuramine solution.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline) with excitation at 310 nm and emission at 400 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Potential Signaling Pathway Interactions
Given the observed anticancer and enzyme inhibitory activities of related compounds, derivatives of this compound could potentially interact with various cellular signaling pathways. For instance, inhibition of protein kinases is a common mechanism for anticancer drugs.
Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of new therapeutic agents. Based on the biological activities of its precursor and structurally related compounds, this class of molecules warrants further investigation for its potential enzyme inhibitory, antimicrobial, and anticancer properties. Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives to establish clear structure-activity relationships. Such studies will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 3,5-dihydroxybenzoate 97 2150-44-9 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
The Pivotal Role of Methyl 3-(benzyloxy)-5-hydroxybenzoate in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-(benzyloxy)-5-hydroxybenzoate, a substituted aromatic ester, serves as a crucial synthetic intermediate in the development of complex organic molecules, particularly in the pharmaceutical industry. Its unique structural features, including a reactive hydroxyl group and a benzyl-protected phenol, make it a versatile building block for multi-step syntheses. This technical guide provides an in-depth analysis of its synthesis, properties, and significant application as a key intermediate in the creation of bioactive compounds, such as the potent glucokinase activator, GKA 50.
Synthesis of this compound
The synthesis of this compound typically commences with the readily available starting material, methyl 3,5-dihydroxybenzoate. The strategic protection of one of the two hydroxyl groups as a benzyl ether is the key transformation. This selective mono-benzylation is crucial for enabling subsequent regioselective reactions at the remaining free hydroxyl group.
Experimental Protocol: Synthesis of the Starting Material (Methyl 3,5-dihydroxybenzoate)
A common method for the preparation of methyl 3,5-dihydroxybenzoate involves the esterification of 3,5-dihydroxybenzoic acid.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| 3,5-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 |
| Methanol | CH₄O | 32.04 |
| Sulfuric acid (conc.) | H₂SO₄ | 98.08 |
| Sodium bicarbonate | NaHCO₃ | 84.01 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |
Procedure:
-
To a solution of 3,5-dihydroxybenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.
-
The reaction mixture is heated at reflux for several hours and monitored by thin-layer chromatography (TTC) until the starting material is consumed.
-
Upon completion, the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude methyl 3,5-dihydroxybenzoate.
-
The crude product can be further purified by recrystallization or column chromatography.
Experimental Protocol: Selective Mono-benzylation
The selective protection of one phenolic hydroxyl group is achieved by using a stoichiometric amount of benzyl bromide in the presence of a weak base.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | 168.15 |
| Benzyl bromide | C₇H₇Br | 171.03 |
| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
| Hexane | C₆H₁₄ | 86.18 |
Procedure:
-
Methyl 3,5-dihydroxybenzoate is dissolved in anhydrous N,N-dimethylformamide (DMF).
-
Anhydrous potassium carbonate is added to the solution, and the mixture is stirred at room temperature.
-
Benzyl bromide (approximately 1 equivalent) is added dropwise to the suspension.
-
The reaction mixture is heated and monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and ethyl acetate is added.
-
The organic layer is washed several times with water to remove DMF and inorganic salts, followed by a brine wash.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, a mixture of the desired mono-benzylated product, di-benzylated byproduct, and unreacted starting material, is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Quantitative Data Summary for Benzylation:
| Starting Material | Product | Reagents | Solvent | Typical Yield (%) |
| Methyl 3,5-dihydroxybenzoate | This compound | Benzyl bromide, Potassium carbonate | DMF | 60-75 |
Role as a Synthetic Intermediate: Synthesis of Glucokinase Activator GKA 50
A significant application of this compound is its use as a key intermediate in the synthesis of the potent glucokinase activator, GKA 50.[1] Glucokinase (GK) is a crucial enzyme in glucose homeostasis, and its activation is a therapeutic strategy for the treatment of type 2 diabetes.
The synthesis of GKA 50 utilizes the free hydroxyl group of this compound for further chemical transformations, while the benzyl-protected hydroxyl group remains unreactive. This differential protection is fundamental to the successful construction of the final complex molecule. The subsequent steps in the synthesis of GKA 50 would involve reactions such as etherification or other coupling reactions at the free hydroxyl position, followed by modifications of the methyl ester and eventual deprotection of the benzyl group.
Signaling Pathway of Glucokinase Activators
Glucokinase activators (GKAs) like GKA 50 exert their therapeutic effect by allosterically activating the glucokinase enzyme.[2] This enhances the enzyme's affinity for glucose, leading to increased glucose phosphorylation to glucose-6-phosphate. This activation has a dual benefit in the context of type 2 diabetes:
-
In Pancreatic β-cells: Increased glucose phosphorylation leads to a higher ATP/ADP ratio, which in turn causes the closure of ATP-sensitive potassium (K-ATP) channels. This results in depolarization of the cell membrane, opening of voltage-gated calcium channels, and an influx of calcium ions, which ultimately triggers the secretion of insulin.[3]
-
In the Liver: Glucokinase activation promotes hepatic glucose uptake and the conversion of glucose into glycogen for storage, thereby reducing blood glucose levels.[4]
The following diagram illustrates the simplified signaling pathway of glucokinase activation in a pancreatic β-cell.
Caption: Glucokinase activation pathway in pancreatic β-cells.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its preparation through selective mono-benzylation of methyl 3,5-dihydroxybenzoate allows for the strategic manipulation of its functional groups in multi-step syntheses. The pivotal role of this compound in the synthesis of the glucokinase activator GKA 50 underscores its importance in the development of novel therapeutics for metabolic diseases. The understanding of its synthesis and application provides a powerful tool for researchers and professionals in the fields of medicinal chemistry and drug development.
References
Whitepaper: Discovery of Novel Bioactive Compounds from Methyl 3-(benzyloxy)-5-hydroxybenzoate
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The quest for novel therapeutic agents is a cornerstone of modern medicine. Phenolic compounds, in particular, have garnered significant attention due to their diverse pharmacological properties. Methyl 3-(benzyloxy)-5-hydroxybenzoate is a versatile scaffold for chemical synthesis, offering multiple reactive sites for the generation of novel derivatives. Its structure, featuring a hydroxyl group and a benzyloxy group on a benzoate backbone, presents a unique opportunity for creating a library of compounds with potential therapeutic applications. This technical guide outlines a comprehensive strategy for the synthesis, screening, and characterization of novel bioactive compounds derived from this compound.
The core hypothesis is that modification of the phenolic hydroxyl group and the aromatic ring of this compound will lead to the discovery of novel compounds with significant biological activities, including but not limited to antimicrobial, antioxidant, and anticancer properties. This document provides detailed experimental protocols, data presentation formats, and conceptual frameworks to guide researchers in this endeavor.
Synthesis of Novel Derivatives from this compound
The synthetic strategy will focus on the derivatization of the phenolic hydroxyl group and electrophilic substitution on the aromatic ring. The benzyloxy group serves as a protecting group for one of the hydroxyls of the parent 3,5-dihydroxybenzoate, allowing for selective reactions.
General Synthetic Scheme
A generalized scheme for the synthesis of novel derivatives is presented below. This involves two primary routes: O-alkylation of the free hydroxyl group and functionalization of the aromatic ring, followed by potential debenzylation to unmask the second hydroxyl group, which can further diversify the compound library.
Caption: General synthetic routes for derivatization.
Experimental Protocol: O-Alkylation of this compound
This protocol describes a general method for the O-alkylation of the phenolic hydroxyl group.
-
Materials: this compound, alkyl halide (e.g., ethyl iodide, benzyl bromide), potassium carbonate (K₂CO₃), acetone, ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure: a. To a solution of this compound (1.0 eq) in acetone (20 mL/mmol), add K₂CO₃ (2.0 eq). b. Add the alkyl halide (1.2 eq) dropwise to the suspension at room temperature. c. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture to room temperature and filter off the inorganic salts. e. Concentrate the filtrate under reduced pressure. f. Dissolve the residue in ethyl acetate, wash with water and then brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the crude product by column chromatography on silica gel.
Screening for Bioactivity
A tiered screening approach is recommended to efficiently identify promising lead compounds.
Primary Screening: Antimicrobial and Antioxidant Assays
All newly synthesized compounds will be subjected to initial screening for antimicrobial and antioxidant activities.
-
Materials: Mueller-Hinton Broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), 96-well microtiter plates, synthesized compounds, positive control (e.g., Ciprofloxacin), negative control (DMSO).
-
Procedure: a. Prepare a stock solution of each synthesized compound in DMSO. b. In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations. c. Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL. d. Add the bacterial inoculum to each well. e. Include positive and negative controls on each plate. f. Incubate the plates at 37°C for 18-24 hours. g. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, synthesized compounds, positive control (e.g., Ascorbic acid).
-
Procedure: a. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). b. Prepare serial dilutions of the synthesized compounds and the positive control in methanol. c. In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader. f. The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100. g. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined.
Secondary Screening: Anticancer and Anti-inflammatory Assays
Compounds showing significant activity in the primary screens will be advanced to secondary screening for anticancer and anti-inflammatory potential.
-
Materials: Human cancer cell lines (e.g., MCF-7, HeLa), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO.
-
Procedure: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. b. Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. c. Add MTT solution to each well and incubate for another 4 hours. d. Remove the medium and add DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm. f. The IC₅₀ value (concentration that inhibits 50% of cell growth) is calculated.
Data Presentation
Quantitative data from the bioactivity screens should be summarized in clear and concise tables for comparative analysis.
Table 1: Antimicrobial Activity of Synthesized Derivatives
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| M3B-H (Parent) | -H | >256 | >256 |
| M3B-01 | -CH₂CH₃ | 128 | 256 |
| M3B-02 | -CH₂Ph | 64 | 128 |
| Ciprofloxacin | - | 0.5 | 1 |
Table 2: Antioxidant and Cytotoxic Activities of Lead Compounds
| Compound ID | DPPH Scavenging IC₅₀ (µM) | MCF-7 Cytotoxicity IC₅₀ (µM) | HeLa Cytotoxicity IC₅₀ (µM) |
| M3B-02 | 45.2 | 25.8 | 32.1 |
| M3B-05 | 33.7 | 15.2 | 18.9 |
| Ascorbic Acid | 22.5 | - | - |
| Doxorubicin | - | 0.8 | 1.2 |
Elucidation of Mechanism of Action
For the most promising lead compounds, further studies should be conducted to elucidate their mechanism of action. This may involve investigating their effects on specific cellular signaling pathways.
Hypothetical Signaling Pathway Modulation
A potential mechanism of action for a novel anticancer compound could be the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Experimental and Logical Workflows
A structured workflow is essential for the systematic discovery of bioactive compounds.
Experimental Workflow Diagram
The overall experimental workflow from synthesis to lead identification is depicted below.
Caption: High-level experimental workflow.
Structure-Activity Relationship (SAR) Logic
Preliminary SAR analysis can guide the synthesis of more potent analogs.
Caption: Example of a structure-activity relationship.
Conclusion
This compound represents a promising starting point for the development of novel bioactive compounds. The synthetic and screening strategies outlined in this guide provide a robust framework for researchers to explore the chemical space around this scaffold. Through systematic derivatization, comprehensive biological evaluation, and detailed mechanism of action studies, it is anticipated that new lead compounds with significant therapeutic potential can be discovered. The presented protocols and workflows are intended to serve as a foundational guide, to be adapted and expanded upon as new discoveries are made.
Methodological & Application
Synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds and complex organic molecules. The synthesis is a two-step process commencing with the esterification of 3,5-dihydroxybenzoic acid to yield methyl 3,5-dihydroxybenzoate, followed by a selective mono-benzylation of one of the phenolic hydroxyl groups. This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development, offering a clear and reproducible methodology.
Introduction
This compound serves as a key building block in organic synthesis. The selective protection of one of the two hydroxyl groups in methyl 3,5-dihydroxybenzoate is a critical transformation, enabling further functionalization of the remaining free hydroxyl group. This application note details a reliable method for this selective benzylation, providing a straightforward route to this important synthetic intermediate.
Overall Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of Methyl 3,5-dihydroxybenzoate
This procedure outlines the acid-catalyzed esterification of 3,5-dihydroxybenzoic acid.[1][2]
Materials:
-
3,5-dihydroxybenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 3,5-dihydroxybenzoic acid and methanol.
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,5-dihydroxybenzoate.
-
The crude product can be purified by recrystallization from a methanol/water mixture to yield a white solid.[1]
Part 2: Synthesis of this compound
This procedure details the selective mono-benzylation of methyl 3,5-dihydroxybenzoate.
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Benzyl bromide (BnBr)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringe
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve methyl 3,5-dihydroxybenzoate in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution and stir the suspension at room temperature.
-
Slowly add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate to the reaction mixture and wash with water multiple times to remove the DMF.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.[3][4]
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used/Yield (g) |
| Part 1 | ||||
| 3,5-dihydroxybenzoic acid | 154.12 | - | 1.0 | - |
| Methanol | 32.04 | - | excess | - |
| Sulfuric Acid | 98.08 | - | catalytic | - |
| Methyl 3,5-dihydroxybenzoate | 168.15 | - | - | Yield dependent |
| Part 2 | ||||
| Methyl 3,5-dihydroxybenzoate | 168.15 | - | 1.0 | - |
| Benzyl bromide | 171.04 | - | 1.0-1.2 | - |
| Potassium Carbonate | 138.21 | - | 1.5-2.0 | - |
| This compound | 258.27 | - | - | Yield dependent |
Note: The exact amounts and yields will depend on the scale of the reaction. The equivalents are provided as a guideline.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism pathway for the selective mono-benzylation step.
References
- 1. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
- 2. CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]
- 3. air.unimi.it [air.unimi.it]
- 4. research.library.fordham.edu [research.library.fordham.edu]
Application Note: A Detailed Protocol for the Benzylation of Methyl 3,5-dihydroxybenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzylation of phenols is a fundamental and widely utilized protection strategy in organic synthesis. The resulting benzyl ethers exhibit stability across a broad spectrum of reaction conditions, yet they can be readily cleaved when necessary. This application note provides a comprehensive experimental protocol for the benzylation of methyl 3,5-dihydroxybenzoate to synthesize methyl 3,5-bis(benzyloxy)benzoate. This procedure is based on the principles of the Williamson ether synthesis, a reliable and efficient method for the formation of ethers.[1][2][3] The protocol is designed to be straightforward and reproducible for researchers in organic synthesis, medicinal chemistry, and drug development.
Reaction Scheme
The benzylation of methyl 3,5-dihydroxybenzoate is achieved by treating it with benzyl bromide in the presence of a suitable base, such as potassium carbonate, in an appropriate solvent like acetone. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ions, generated in situ, displace the bromide from benzyl bromide.
Diagram of the reaction scheme would be depicted here if image generation were supported.
Caption: General reaction scheme for the benzylation of methyl 3,5-dihydroxybenzoate.
Experimental Protocol
This protocol is adapted from established Williamson ether synthesis methodologies for phenolic compounds.[4][5][6]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 2150-44-9 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 100-39-0 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 |
| Acetone (anhydrous) | C₃H₆O | 58.08 | 67-64-1 |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
| Brine (saturated NaCl solution) | NaCl/H₂O | - | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3,5-dihydroxybenzoate (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (3.0 eq) and anhydrous acetone (20 vol) to the flask.
-
Stir the resulting suspension at room temperature for 15-20 minutes.
-
Slowly add benzyl bromide (2.5 eq) to the reaction mixture using a dropping funnel or syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with deionized water and brine.[2][7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2][7]
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford pure methyl 3,5-bis(benzyloxy)benzoate.[7]
Visualizations
Experimental Workflow:
Caption: Workflow for the benzylation of methyl 3,5-dihydroxybenzoate.
Conclusion
This application note provides a detailed and reliable protocol for the benzylation of methyl 3,5-dihydroxybenzoate. The Williamson ether synthesis approach described herein is a robust method that can be readily implemented in a standard organic synthesis laboratory. The provided workflow and data table offer a clear and concise guide for researchers, ensuring a high probability of successfully obtaining the desired product, methyl 3,5-bis(benzyloxy)benzoate, which is a valuable intermediate for further synthetic transformations.
References
Application Note: Purification of Methyl 3-(benzyloxy)-5-hydroxybenzoate using Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of Methyl 3-(benzyloxy)-5-hydroxybenzoate from a crude reaction mixture using silica gel flash column chromatography.
Introduction
This compound is a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. Its synthesis often results in a crude mixture containing unreacted starting materials, by-products, and other impurities. Achieving high purity is critical for subsequent synthetic steps and for ensuring the quality of the final product. Column chromatography is a highly effective and widely used technique for the purification of such moderately polar organic compounds.[1] This note describes a robust method utilizing a hexane and ethyl acetate solvent system on a silica gel stationary phase to isolate the target compound with high purity.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption onto a solid stationary phase (silica gel) and their solubility in a liquid mobile phase (eluent).[2] Silica gel is a polar adsorbent. Non-polar compounds have a weaker interaction with the silica gel and are eluted more quickly by a non-polar mobile phase. Conversely, polar compounds adsorb more strongly to the stationary phase and require a more polar mobile phase for elution.[1] In this case, this compound, being a moderately polar molecule due to its hydroxyl and ester groups, can be effectively separated from less polar impurities (e.g., non-polar by-products) and more polar impurities (e.g., diol starting material) by gradually increasing the polarity of the eluent.
Experimental Protocol
Materials and Equipment
| Chemicals & Consumables | Equipment |
| Crude this compound | Glass chromatography column (e.g., 40-60 mm diameter) |
| Silica Gel (230-400 mesh) | Fraction collector or test tubes/flasks |
| n-Hexane (HPLC grade) | TLC plates (silica gel 60 F254) |
| Ethyl Acetate (HPLC grade) | TLC developing chamber |
| Dichloromethane (for sample loading) | UV Lamp (254 nm) |
| Cotton or Glass Wool | Rotary Evaporator |
| Sand (washed) | Beakers, Erlenmeyer flasks, graduated cylinders |
| TLC Capillary Spotters | Laboratory stand and clamps |
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle organic solvents with care, avoiding inhalation of vapors and contact with skin.
-
Dispose of all chemical waste according to institutional guidelines.
Step 1: Thin-Layer Chromatography (TLC) for Method Development
Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC.[3] The goal is to find a solvent mixture that gives the target compound a Retention Factor (Rf) of approximately 0.2-0.35.[4]
-
Prepare TLC Chamber: Add a small amount of the chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate) to a TLC chamber, line it with filter paper, and allow the atmosphere to saturate.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary spotter, apply a small spot of the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).[3]
-
Calculate Rf: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Optimize: Adjust the solvent ratio to achieve the desired Rf for the target compound. Increasing the proportion of ethyl acetate will decrease the Rf values of the spots, and vice versa.[3] Based on similar compounds, a system of Hexane:Ethyl Acetate (v/v) between 9:1 and 7:3 is a good starting point.[4][5]
Step 2: Column Preparation and Packing
-
Prepare the Column: Securely clamp a clean, dry glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom outlet to retain the stationary phase.[2] Add a thin (1-2 cm) layer of sand over the plug.[2]
-
Prepare Silica Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) to create a pourable slurry.[6]
-
Pack the Column: Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to dislodge air bubbles and ensure even packing.[2]
-
Equilibrate: Once the silica has settled, add a final layer of sand (1-2 cm) on top to prevent disturbance of the silica bed during sample loading. Wash the column with 2-3 column volumes of the initial eluent until the packing is stable and no cracks or channels are visible. Do not allow the solvent level to drop below the top layer of sand.[7]
Step 3: Sample Loading
-
Dissolve the Sample: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).[4]
-
Wet Loading: Carefully pipette the dissolved sample solution directly onto the top layer of sand. Allow the solvent to absorb into the silica bed. Rinse the flask with a small amount of eluent and add it to the column to ensure complete transfer.
-
Dry Loading (Recommended): Alternatively, dissolve the crude product in a volatile solvent, add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column. Begin elution with the least polar solvent system determined by TLC (e.g., 95:5 Hexane:Ethyl Acetate).[3] Apply gentle air pressure (flash chromatography) to maintain a steady flow rate (e.g., 5 cm/min).[7]
-
Collect Fractions: Begin collecting fractions in test tubes or flasks as soon as the solvent starts to elute from the column.[1]
-
Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase to elute compounds with increasing polarity. For example, after eluting non-polar impurities with 95:5 Hexane:EtOAc, switch to 90:10, then 80:20 to elute the desired product.[6]
-
Monitor Fractions: Periodically analyze the collected fractions by TLC to determine their composition. Spot several fractions on a single TLC plate alongside a spot of the crude mixture to track the separation.
-
Combine and Evaporate: Once the desired product has completely eluted, combine the fractions that contain the pure compound (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary
The following table summarizes typical parameters for the purification of ~1 gram of crude material.
| Parameter | Value / Description | Reference / Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for organic compound purification.[2] |
| Column Dimensions | Diameter: 40 mm; Height: 400 mm | Appropriate for 1-2 g scale. |
| Silica Gel Amount | ~100 g | ~100:1 ratio of silica to crude product for good separation. |
| Sample Loading | 1 g crude product (dry loaded) | Dry loading often provides better resolution.[4] |
| Mobile Phase | Gradient: n-Hexane / Ethyl Acetate | Effective for separating moderately polar compounds.[5][6] |
| Elution Gradient | 1. 500 mL (95:5 Hex:EtOAc) 2. 1000 mL (90:10 Hex:EtOAc) 3. 1000 mL (80:20 Hex:EtOAc) | Starts non-polar to remove fast-running impurities, then increases polarity to elute the product.[3] |
| Fraction Size | 20 mL | Allows for good resolution in fraction analysis. |
| TLC Analysis | Mobile Phase: 8:2 Hex:EtOAc | Should provide an Rf of ~0.3 for the target compound.[5] |
| Expected Purity | >97% | Confirmed by analytical techniques (e.g., NMR, HPLC). |
Visual Workflow
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow of the column chromatography purification process.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloaded.- Column packed unevenly. | - Re-optimize the eluent polarity with TLC; try a shallower gradient.[3]- Reduce the amount of sample loaded.- Repack the column carefully, ensuring no cracks or channels. |
| Compound Won't Elute | - Eluent is not polar enough. | - Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).[3] |
| Cracked Silica Bed | - Column ran dry.- Heat generated during elution. | - Always keep the solvent level above the top of the silica.- Use a less volatile solvent or run the column at a lower flow rate. |
| Product is an Oil | - Residual solvent present.- Persistent impurities. | - Dry the product under a high vacuum for an extended period.- Re-purify using a different solvent system or an alternative method like recrystallization.[4] |
References
Application Note: Synthesis of Chromane Derivatives Using Methyl 3-(benzyloxy)-5-hydroxybenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromane is a bicyclic heterocyclic scaffold found in a wide array of bioactive natural products and synthetic compounds.[1] Derivatives of this structure are known to exhibit a broad range of pharmacological effects, including antitumor, anti-inflammatory, antiviral, and antimicrobial activities.[1][2][3] Notably, certain chromane derivatives have demonstrated promising antitubercular properties by inhibiting essential enzymes in Mycobacterium tuberculosis.[1][2][4] This document outlines the application of Methyl 3-(benzyloxy)-5-hydroxybenzoate and its precursors in the synthesis of functionalized chromane derivatives, providing detailed protocols and quantitative data from relevant studies. The primary synthetic route discussed involves the preparation of a key intermediate, methyl 3-(benzyloxy)-5-(propargyloxy)benzoate, followed by a thermal cyclization and subsequent reduction to yield the target chromane structure.
Overall Synthetic Workflow
The synthesis of the target chromane derivatives from methyl 3,5-dihydroxybenzoate, a precursor to the title compound, involves a multi-step process. The key transformations include selective alkylation, protection of the remaining hydroxyl group, thermal cyclization to form the chromene ring, and a final reduction/deprotection step.
Caption: Synthetic pathway for chromane derivatives.
Quantitative Data Summary
The yields for the key steps in the synthesis of 7-hydroxychromane-5-carboxylic acid and its intermediates are summarized below.
| Step No. | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | Propargylation | Methyl 3,5-dihydroxybenzoate | Methyl 3-hydroxy-5-(propargyloxy)benzoate | 30% | [1][4] |
| 2-3 | Benzylation & Cyclization | Methyl 3-hydroxy-5-(propargyloxy)benzoate | Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate & Isomer | Not specified separately | [1] |
| 4 | Reduction & Deprotection | Mixture of chromene isomers | Methyl 7-hydroxychromane-5-carboxylate | 30% | [4] |
| 5 | Saponification | Methyl 7-hydroxychromane-5-carboxylate | 7-hydroxychromane-5-carboxylic acid | 65% | [1][4] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-hydroxy-5-(propargyloxy)benzoate (Compound 1) [1][4]
-
Dissolve methyl 3,5-dihydroxybenzoate (3 g, 17.86 mmol), propargyl bromide (1.70 g, 14.29 mmol), and 18-crown-6 (0.38 g, 1.43 mmol) in dry dimethylformamide (DMF, 94 mL) under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate (K₂CO₃, 5.43 g, 39.29 mmol) to the solution.
-
Heat the reaction mixture to reflux at 80 °C and maintain for 48 hours.
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the filtrate under vacuum to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using a 4:1 mixture of petroleum ether/EtOAc as the eluent to yield the mono-alkylated product.
Protocol 2: Synthesis of Methyl 3-(benzyloxy)-5-(propargyloxy)benzoate (Compound 2) [1][5]
-
Dissolve the product from Protocol 1 (Methyl 3-hydroxy-5-(propargyloxy)benzoate) in a suitable solvent such as DMF or acetone.
-
Add anhydrous K₂CO₃.
-
Add benzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature or reflux until the reaction is complete (monitored by TLC).
-
Work up the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Cyclization to Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate (Compound 3a/3b) [1][4]
-
Dissolve Methyl 3-(benzyloxy)-5-(propargyloxy)benzoate (180 mg, 0.618 mmol) in N,N-diethylaniline (2.5 mL, 16.83 mmol) under a nitrogen atmosphere.
-
Heat the solution to 210 °C for 24 hours.
-
After cooling, dilute the mixture with diethyl ether (5 mL).
-
Wash the solution sequentially with 5% aqueous HCl (4 x 10 mL) and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and filter.
-
Evaporate the solvent in vacuo and purify the crude residue by column chromatography using hexane/EtOAc (9:1) to afford a mixture of chromene isomers.
Protocol 4: Reduction and Deprotection to Methyl 7-hydroxychromane-5-carboxylate (Compound 4a) [4]
-
Dissolve the mixture of chromene isomers (100 mg, 0.339 mmol) in dry methanol (2.8 mL).
-
Add 10% Palladium on carbon (Pd/C) catalyst (18 mg).
-
Stir the mixture under a hydrogen atmosphere (atmospheric pressure) at room temperature for 6 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under vacuum.
-
Purify the crude residue by column chromatography using cyclohexane/isopropanol (9:1) to afford the desired product as a pale-yellow oil.
Protocol 5: Saponification to 7-hydroxychromane-5-carboxylic acid (Compound 5) [1][4]
-
Prepare a solution of powdered NaOH (6 mg, 0.142 mmol) in a mixture of water (1 mL) and methanol (0.4 mL).
-
Add this solution to Methyl 7-hydroxychromane-5-carboxylate (10 mg, 0.048 mmol).
-
Stir the reaction mixture at 55 °C for 3 hours.
-
Evaporate the methanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 3–4 using 1 M HCl, which will cause the product to precipitate.
-
Recover the solid product by filtration.
Biological Application: Inhibition of Bacterial Enzyme
The synthesized chromane derivatives have been investigated as potential inhibitors of salicylate synthase (MbtI), an enzyme crucial for the survival of M. tuberculosis.[1][4] Inhibition of this enzyme disrupts the bacterium's ability to synthesize essential siderophores for iron acquisition.
Caption: Inhibition of Salicylate Synthase by Chromane Derivative.
References
Application Notes and Protocols: Methyl 3-(benzyloxy)-5-hydroxybenzoate as a Precursor for Novel Monoamine Oxidase-B (MAO-B) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidase-B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, particularly dopamine.[1][2] Elevated levels of MAO-B activity are associated with several neurodegenerative disorders, including Parkinson's disease.[1][3] Therefore, the development of potent and selective MAO-B inhibitors is a critical area of research in medicinal chemistry. This document outlines the application of Methyl 3-(benzyloxy)-5-hydroxybenzoate as a versatile precursor for the synthesis of novel MAO-B inhibitors. The presence of the benzyloxy group in this precursor is a key structural feature found in many potent MAO-B inhibitors.[4][5]
Proposed Synthetic Pathway
A plausible synthetic route from this compound to a target MAO-B inhibitor, a benzothiazole derivative, is proposed. This class of compounds has shown significant promise as MAO-B inhibitors.[4][6][7]
Caption: Proposed synthetic workflow from the precursor to a target MAO-B inhibitor.
Experimental Protocols
The following protocols are based on established chemical transformations and analogous syntheses of related compounds.[8][9]
Step 1: Nitration of this compound
Objective: To introduce a nitro group onto the aromatic ring, which will be later reduced to an amine for the benzothiazole ring formation.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 3-(benzyloxy)-5-hydroxy-2-nitrobenzoate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
Objective: To reduce the nitro group to an amine, a necessary functional group for the subsequent cyclization reaction.
Materials:
-
Methyl 3-(benzyloxy)-5-hydroxy-2-nitrobenzoate
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Celite
Procedure:
-
Suspend Methyl 3-(benzyloxy)-5-hydroxy-2-nitrobenzoate in ethanol or ethyl acetate.
-
Add iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Methyl 2-amino-3-(benzyloxy)-5-hydroxybenzoate.
Step 3: Benzothiazole Ring Formation (Cyclization)
Objective: To construct the benzothiazole scaffold, which is a common core in many MAO-B inhibitors.
Materials:
-
Methyl 2-amino-3-(benzyloxy)-5-hydroxybenzoate
-
Substituted benzaldehyde
-
Sodium bisulfite (NaHSO₃) or a similar condensing agent
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Methyl 2-amino-3-(benzyloxy)-5-hydroxybenzoate and a substituted benzaldehyde in DMSO or DMF.
-
Add sodium bisulfite to the mixture.
-
Heat the reaction mixture at 120-140°C for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry it.
-
Purify the crude product by recrystallization or column chromatography to obtain the final 2-(substituted)-benzothiazole derivative.
Quantitative Data Summary
The following table summarizes expected yields for the synthetic steps based on similar reactions reported in the literature.
| Step | Reaction | Reagents | Solvent | Expected Yield (%) |
| 1 | Nitration | HNO₃, H₂SO₄ | Dichloromethane | 75-85 |
| 2 | Reduction | Fe, HCl | Ethanol | 80-90 |
| 3 | Cyclization | Substituted benzaldehyde, NaHSO₃ | DMSO | 60-75 |
MAO-B Inhibitory Activity of Structurally Related Compounds
The table below presents the MAO-B inhibitory activity of various benzothiazole derivatives containing a benzyloxy moiety, demonstrating the potential of the target compounds.
| Compound ID | Substitution on Benzyloxy Ring | MAO-B IC₅₀ (µM) | Selectivity Index (SI) vs MAO-A | Reference |
| 3h | 4-fluoro | 0.062 | > 161 | [4][10] |
| 3a | Unsubstituted | 15.450 | - | [6] |
| 3e | 4-chloro | 0.060 | > 1667 | [6] |
| 3f | 4-bromo | 0.963 | - | [6] |
| 34 | 4-methoxy | 0.19 | 146.8 | [11] |
MAO-B Signaling Pathway
MAO-B is involved in complex cellular signaling pathways. Its inhibition can lead to increased dopamine levels, which is beneficial in neurodegenerative diseases.
Caption: Simplified diagram of MAO-B's role in dopamine metabolism and its inhibition.
Conclusion
This compound serves as a promising and versatile starting material for the synthesis of novel benzothiazole-based MAO-B inhibitors. The proposed synthetic pathway is based on well-established chemical reactions, and the structural similarity of the target molecules to known potent inhibitors suggests a high probability of discovering new drug candidates for the treatment of neurodegenerative diseases. Further investigation into the structure-activity relationship of these novel compounds is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 4. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Methyl 3-(benzyloxy)-5-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analytical characterization of Methyl 3-(benzyloxy)-5-hydroxybenzoate (C₁₅H₁₄O₄, Molecular Weight: 258.28 g/mol )[1]. The methodologies outlined are fundamental for confirming the identity, purity, and structural integrity of this compound, which serves as a valuable intermediate in organic synthesis.
Overview of Analytical Techniques
A comprehensive characterization of this compound typically involves a combination of spectroscopic and chromatographic techniques. These methods provide orthogonal information to build a complete profile of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns, further confirming the structure.
-
Chromatography (TLC and HPLC): Assesses the purity of the compound and can be used for quantification. Thin-Layer Chromatography (TLC) is a rapid qualitative method for monitoring reactions and assessing purity, while High-Performance Liquid Chromatography (HPLC) provides quantitative purity analysis.
Predicted Spectroscopic and Chromatographic Data
Table 1: Predicted Analytical Data Summary for this compound
| Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) | Phenyl-H (benzyl): ~7.3-7.5 ppm (m, 5H); Aromatic-H: ~6.6-7.0 ppm (m, 3H); Benzyl-CH₂: ~5.1 ppm (s, 2H); Methoxy-CH₃: ~3.8 ppm (s, 3H); Phenolic-OH: Broad singlet, variable |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl (C=O): ~166 ppm; Aromatic C-O: ~159 ppm; Aromatic C-OH: ~158 ppm; Benzyl C (ipso): ~136 ppm; Aromatic C (ester): ~132 ppm; Benzyl C (o, m, p): ~127-129 ppm; Aromatic C-H: ~107-110 ppm; Benzyl-CH₂: ~70 ppm; Methoxy-CH₃: ~52 ppm |
| FTIR | Wavenumber (cm⁻¹) | O-H stretch (phenol): ~3300-3400 (broad); C-H stretch (aromatic): ~3030-3100; C-H stretch (aliphatic): ~2850-2960; C=O stretch (ester): ~1715-1730; C=C stretch (aromatic): ~1580-1600, ~1450-1500; C-O stretch (ether & ester): ~1150-1300 |
| Mass Spec. | m/z | [M+H]⁺: 259.0965; [M+Na]⁺: 281.0784 |
| TLC | R_f_ Value | ~0.3 (Eluent: Hexane/Ethyl Acetate 8:2)[2] |
Experimental Protocols
The following are detailed protocols for the key analytical techniques. These should be optimized based on the specific instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
-
Internal standard (e.g., Tetramethylsilane - TMS)
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent may depend on the sample's solubility.
-
Transfer: Transfer the solution to an NMR tube.
-
Instrumentation:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters. A spectral width of -2 to 12 ppm is typically sufficient.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum. A spectral width of 0 to 200 ppm is standard.
-
Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
This compound (1-2 mg)
-
FTIR spectrometer with an ATR accessory
Protocol:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition:
-
Acquire the sample spectrum. A typical range is 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a baseline correction and normalize the spectrum.
-
Identify and label the characteristic absorption peaks corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
This protocol provides a general method for analysis by Electrospray Ionization (ESI) Mass Spectrometry.
Materials:
-
This compound (~1 mg)
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
Volumetric flask and micropipettes
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in an appropriate HPLC-grade solvent.
-
Instrumentation:
-
Set up the mass spectrometer with an ESI source in positive or negative ion mode.
-
Calibrate the instrument using a standard calibration solution.
-
-
Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Compare the observed mass with the calculated exact mass of the compound.
-
Chromatographic Analysis
3.4.1. Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Sample solution (~1 mg/mL in a volatile solvent)
-
UV lamp (254 nm)
Protocol:
-
Chamber Saturation: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper to saturate the chamber with vapor and cover it.
-
Spotting: Use a capillary tube to spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in the saturated chamber and allow the eluent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
R_f_ Calculation: Calculate the retention factor (R_f_) for each spot.
3.4.2. High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., acetonitrile and water with an acid modifier like phosphoric or formic acid)
-
Sample solution of known concentration in the mobile phase
Protocol:
-
System Preparation:
-
Prepare and degas the mobile phase.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
-
Method Parameters (Example): [4][5][6]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or 280 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the sample solution.
-
-
Data Analysis:
-
Record the chromatogram. The purity of the sample can be determined by the area percentage of the main peak.
-
Visualized Workflows
The following diagrams illustrate the logical workflow for the characterization of a synthesized compound and a typical HPLC analysis workflow.
References
- 1. This compound 97% | CAS: 54915-31-0 | AChemBlock [achemblock.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Safe handling and storage procedures for Methyl 3-(benzyloxy)-5-hydroxybenzoate powder
Application Notes and Protocols for Methyl 3-(benzyloxy)-5-hydroxybenzoate Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of this compound powder. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the product.
Product Information and Hazard Identification
Chemical Name: this compound CAS Number: 54915-31-0[1] Molecular Formula: C₁₅H₁₄O₄[1] Molecular Weight: 258.27 g/mol [1]
Hazard Summary
This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312+P330, P501 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271, P304+P340+P312, P403+P233, P405 |
Data compiled from multiple safety data sheets for similar compounds.[2][3][4]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound powder to minimize exposure risk. The following table outlines the required and recommended PPE.
| Body Part | Required PPE | Recommended Material/Standard |
| Hands | Chemical-resistant gloves | Neoprene or Butyl rubber gloves are recommended for good resistance when handling phenols and related compounds. Nitrile gloves offer splash protection but should be changed immediately upon contamination.[5][6][7] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for large quantities or when there is a significant splash hazard. | Must meet ANSI Z.87.1 standard or equivalent (e.g., EN166).[7][8] |
| Body | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory | Required when engineering controls are insufficient or when handling large quantities. | An N95 dust mask or a respirator with an appropriate filter cartridge should be used to prevent inhalation of the powder.[9][10] |
Handling and Storage Procedures
Safe Handling Protocol
-
Engineering Controls: Always handle this compound powder in a well-ventilated area. A chemical fume hood is required when weighing or transferring the powder to minimize inhalation exposure.[5][8] Eyewash stations and safety showers must be readily accessible in the immediate work area.[5][8]
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[2] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]
-
Dispensing: Use dry, clean spatulas and weigh boats for dispensing. Avoid generating dust during transfer.[2] Do not use compressed air for cleaning up spills as this will disperse the powder.[2]
-
Waste Disposal: Dispose of contaminated waste, including empty containers, in a sealed and properly labeled hazardous waste container in accordance with local, state, and federal regulations.[8]
Storage Protocol
Proper storage is essential to maintain the stability and integrity of the compound.
| Storage Parameter | Requirement | Rationale |
| Temperature | Store in a cool, dry place.[1] Some suppliers recommend room temperature storage.[4] | Prevents thermal degradation. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[1][3] Store under an inert gas (e.g., argon or nitrogen).[1] | The compound is hygroscopic and may be sensitive to air.[1] |
| Incompatibilities | Store away from strong oxidizing agents and strong bases. | To prevent hazardous chemical reactions. |
| Container | Store in the original, tightly sealed container.[2] Protect containers from physical damage.[2] | Prevents contamination and degradation. |
Emergency and First Aid Procedures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][8][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1] |
A logical workflow for handling and emergency procedures is visualized below.
Caption: Safe Handling and Emergency Response Workflow.
Experimental Protocol: Stability Assessment
Objective
To assess the stability of this compound powder under different storage conditions (temperature, humidity, and light exposure) over a defined period.
Materials
-
This compound powder (≥97% purity)
-
Amber and clear glass vials with airtight seals
-
Controlled environment chambers or incubators (e.g., 25°C/60% RH, 40°C/75% RH)
-
Desiccator with desiccant
-
UV light chamber
-
Analytical balance
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile, water, formic acid)
-
Volumetric flasks and pipettes
Methodology
-
Initial Analysis (T=0):
-
Accurately weigh and prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Perform an initial HPLC analysis to determine the initial purity and establish the retention time of the parent compound. This serves as the baseline (T=0) data.
-
Record the peak area and calculate the initial purity percentage.
-
-
Sample Preparation and Storage:
-
Accurately weigh 10-20 mg of the powder into pre-labeled amber and clear glass vials.
-
Prepare multiple vials for each storage condition to be tested.
-
Expose the vials to the following conditions:
-
Condition A (Control): 4°C, dark, in a desiccator.
-
Condition B (Accelerated): 40°C / 75% Relative Humidity (RH), dark (in amber vials).
-
Condition C (Room Temperature): 25°C / 60% RH, dark (in amber vials).
-
Condition D (Photostability): 25°C, ambient humidity, exposed to UV light (in clear vials).
-
-
-
Time-Point Analysis:
-
At specified time points (e.g., T=1 week, T=1 month, T=3 months), remove one vial from each storage condition.
-
Visually inspect the powder for any changes in color or appearance.
-
Quantitatively transfer the contents of the vial to a volumetric flask and dissolve in the HPLC solvent to achieve the same concentration as the T=0 sample.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the chromatograms from each time point and condition to the T=0 chromatogram.
-
Calculate the percentage of the parent compound remaining.
-
Identify and quantify any new peaks, which may indicate degradation products.
-
Summarize the stability data in a table, showing the percentage of purity remaining under each condition at each time point.
-
The workflow for this stability study is outlined in the diagram below.
Caption: Experimental Workflow for Stability Assessment.
References
- 1. capotchem.com [capotchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. This compound 97% | CAS: 54915-31-0 | AChemBlock [achemblock.com]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 7. uah.edu [uah.edu]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. hazmatschool.com [hazmatschool.com]
- 11. msdsdigital.com [msdsdigital.com]
Preparing stock solutions of Methyl 3-(benzyloxy)-5-hydroxybenzoate for biological assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(benzyloxy)-5-hydroxybenzoate is a benzoate ester derivative with potential applications in various biological assays. Accurate and reproducible experimental results rely on the correct preparation of stock solutions. These application notes provide a comprehensive guide to preparing stock solutions of this compound, including solubility determination, protocol for preparation, and storage recommendations to ensure solution stability and integrity.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₄O₄ | [1] |
| Molecular Weight | 258.28 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
| Appearance | White Solid | [2] |
| Storage Temperature | Room Temperature | [1] |
Solubility Determination Protocol
Prior to preparing a stock solution of a specific concentration, it is essential to determine the solubility of this compound in various common laboratory solvents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH), 95% or absolute
-
Methanol (MeOH)
-
Deionized water (DI H₂O)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Weigh approximately 1-2 mg of this compound into several individual microcentrifuge tubes.
-
To each tube, add a small, precise volume (e.g., 100 µL) of a different test solvent (DMSO, Ethanol, Methanol, DI Water, PBS). This creates a high initial concentration.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter.
-
If the compound is not fully dissolved, gentle warming (e.g., 37°C) or sonication for 10-15 minutes can be attempted.[3] Use caution with heating as it may affect compound stability.
-
Record the solubility in each solvent as "freely soluble," "partially soluble," or "insoluble" at the tested concentration.
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO, a common solvent for organic compounds in biological assays. Adjust the calculations accordingly for different desired concentrations or if another solvent is chosen based on the solubility test.
Materials and Equipment:
-
This compound (FW: 258.28 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Calculations: To prepare a 10 mM stock solution:
-
Weight (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Weight (mg) = 0.010 mol/L x Volume (L) x 258.28 g/mol
For 1 mL (0.001 L) of a 10 mM stock solution, you would need:
-
Weight (mg) = 0.010 mol/L x 0.001 L x 258.28 g/mol = 2.58 mg
Procedure:
-
Weigh out the calculated amount of this compound using an analytical balance.
-
Transfer the compound to a sterile tube.
-
Add the desired volume of DMSO.
-
Cap the tube securely and vortex until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary, based on prior solubility tests.[3]
-
Once dissolved, ensure the solution is homogenous.
-
Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is critical to maintain the stability of the stock solution and ensure the reliability of experimental results.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C | Minimizes degradation from repeated freeze-thaw cycles and maintains long-term stability.[3] |
| Aliquoting | Aliquot into smaller, single-use volumes (e.g., 10-100 µL) | Avoids repeated freeze-thaw cycles of the main stock solution.[3] |
| Light Exposure | Store in amber or foil-wrapped vials | Benzoate derivatives can be susceptible to photodegradation.[4] |
| Container Type | Use glass vials with screw caps that have a Teflon liner | Prevents solvent evaporation, especially with volatile organic solvents.[5] |
Benzoate esters can be prone to hydrolysis.[4] It is advisable to prepare fresh working solutions from the frozen stock for each experiment.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for preparing stock and working solutions and a hypothetical signaling pathway where a benzoate derivative might be investigated.
References
Application Notes and Protocols for Solid-Phase Organic Synthesis Using Methyl 3-(benzyloxy)-5-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) has become an indispensable tool in drug discovery and development, enabling the rapid and efficient synthesis of compound libraries. Methyl 3-(benzyloxy)-5-hydroxybenzoate is a versatile building block for SPOS, offering multiple functionalization points for the creation of diverse molecular scaffolds. Its key structural features include a free phenolic hydroxyl group for immobilization onto a solid support, a benzyl-protected hydroxyl group that can be selectively deprotected, and a methyl ester that can undergo various transformations.
These application notes provide detailed protocols for the immobilization of this compound onto a solid support and its subsequent elaboration, for instance, in the synthesis of a benzofuran library. The protocols are designed to be a starting point for researchers, and optimization may be necessary for specific applications.
Key Features of this compound in SPOS
-
Orthogonal Protecting Groups: The benzyl ether and the free phenol allow for selective reactions at different sites of the molecule.
-
Multiple Functionalization Points: The free phenol, the aromatic ring, and the methyl ester offer various handles for chemical modification.
-
Traceless Cleavage: Depending on the chosen linker and cleavage strategy, the final product can be released from the solid support without any residual atoms from the linker.
Experimental Protocols
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the title compound to a 2-chlorotrityl chloride resin via its free phenolic hydroxyl group. This resin is acid-sensitive, allowing for mild cleavage conditions that keep the benzyl ether and methyl ester intact.
Materials:
-
This compound
-
2-Chlorotrityl chloride resin (100-200 mesh, substitution ~1.0-1.6 mmol/g)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a frit
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel. Drain the DCM.
-
Loading Solution Preparation: In a separate flask, dissolve this compound (1.5-2.0 equivalents relative to the resin loading) in anhydrous DCM. Add DIPEA (4.0 equivalents relative to the resin loading).
-
Loading Reaction: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (0.8 mL per gram of resin) to the vessel and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and again with DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Quantification (Optional but Recommended): The loading efficiency can be estimated by the weight gain of the resin or determined spectrophotometrically if a chromophore is released upon cleavage.
Diagram of Immobilization Workflow:
Caption: Workflow for the immobilization of this compound.
Protocol 2: Solid-Phase Synthesis of a 2-Substituted Benzofuran Library
This protocol outlines a potential application of the immobilized this compound in the synthesis of a benzofuran library. This example is based on solution-phase methodologies adapted for solid-phase synthesis.
Materials:
-
Immobilized this compound on 2-chlorotrityl chloride resin
-
Various α-haloketones (e.g., 2-bromoacetophenone derivatives)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Titanium tetrachloride (TiCl₄) (for cyclization, handle with care)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
O-Alkylation:
-
Swell the resin-bound phenol (1.0 g) in DMF (10 mL).
-
Add K₂CO₃ (5.0 equivalents) and the desired α-haloketone (3.0 equivalents).
-
Agitate the mixture at 60-80°C for 12-24 hours.
-
Wash the resin with DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
-
Intramolecular Cyclodehydration (Example using TiCl₄):
-
Swell the resin in anhydrous DCM (10 mL).
-
Cool the suspension to 0°C.
-
Slowly add a solution of TiCl₄ in DCM (1.0 M, 2.0 equivalents).
-
Allow the reaction to warm to room temperature and agitate for 2-4 hours.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Wash the resin with DCM (3 x 10 mL), water (3 x 10 mL), and DCM (3 x 10 mL).
-
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail (10 mL) to the dried resin.
-
Agitate at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL).
-
Concentrate the combined filtrates under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation and decantation.
-
Purify by preparative HPLC.
-
Diagram of Benzofuran Synthesis Workflow:
Caption: Solid-phase synthesis of a benzofuran library.
Protocol 3: Deprotection of the Benzyl Ether
The benzyl ether can be removed either on-resin or after cleavage, depending on the desired synthetic route.
On-Resin Deprotection (Hydrogenolysis):
-
Materials: Resin-bound compound, 10% Palladium on carbon (Pd/C), Ethanol or THF, Hydrogen source (balloon or Parr hydrogenator).
-
Procedure:
-
Swell the resin in ethanol or THF.
-
Carefully add Pd/C (catalytic amount).
-
Purge the vessel with hydrogen and maintain a hydrogen atmosphere.
-
Agitate the mixture at room temperature for 4-12 hours.
-
Filter the resin to remove the catalyst and wash thoroughly.
-
Note: Catalytic transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene can also be employed.
Data Presentation
The following tables summarize typical quantitative data for the described solid-phase synthesis steps. Actual values may vary depending on the specific substrates, reagents, and reaction conditions.
Table 1: Immobilization of Phenols on Solid Support
| Parameter | 2-Chlorotrityl Chloride Resin | Mitsunobu Reaction on Hydroxymethyl Resin |
| Typical Loading (mmol/g) | 0.5 - 1.2 | 0.4 - 0.8 |
| Reaction Time | 2 - 4 hours | 6 - 12 hours |
| Typical Reagents | DIPEA, DCM | PPh₃, DIAD, THF |
| Loading Efficiency | > 80% | > 70% |
| Quantification Method | Gravimetric, Cleavage and UV/MS | Cleavage and UV/MS |
Table 2: On-Resin Reactions and Cleavage
| Step | Reaction | Typical Yield | Purity (Crude) |
| 1 | O-Alkylation with α-haloketone | 70 - 95% | 60 - 90% |
| 2 | Intramolecular Cyclodehydration | 50 - 80% | 50 - 80% |
| 3 | Cleavage from 2-Cl-Trt Resin | > 90% | Dependent on synthesis |
| 4 | Benzyl Ether Deprotection | > 90% | Dependent on substrate |
Yields for on-resin reactions are often assumed to be near-quantitative and are typically confirmed by cleaving a small amount of resin for analysis. The overall yield is determined after cleavage and purification.
Signaling Pathways and Logical Relationships
The use of this compound in SPOS is a synthetic methodology and does not directly pertain to a biological signaling pathway. The logical relationship in this context is the synthetic workflow.
Logical Relationship of a "Split-and-Pool" Library Synthesis:
This diagram illustrates the concept of creating a diverse library of compounds from a common scaffold using the split-and-pool method.
Caption: Split-and-pool strategy for combinatorial library synthesis.
Conclusion
This compound is a valuable and versatile building block for solid-phase organic synthesis. The protocols and data provided herein offer a foundation for its use in the generation of diverse compound libraries for drug discovery and other applications. The ability to immobilize this molecule and perform subsequent chemical transformations in a high-throughput manner makes it an attractive starting point for various synthetic endeavors. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
Protecting the Hydroxyl Group in Hydroxybenzoates: Application Notes on the Benzyloxy Moiety
For Researchers, Scientists, and Drug Development Professionals
The benzyloxy group (BnO), introduced via O-benzylation, is a cornerstone protecting group strategy in multi-step organic synthesis, particularly in the preparation of complex pharmaceutical intermediates derived from hydroxybenzoates. Its stability under a wide range of reaction conditions, coupled with its facile removal under specific and mild conditions, makes it an invaluable tool for chemists. This document provides detailed application notes and protocols for the protection of hydroxyl groups in hydroxybenzoates as benzyl ethers and their subsequent deprotection.
Introduction to the Benzyloxy Protecting Group
The benzyl ether is a robust protecting group for hydroxyl functionalities due to its resistance to both acidic and basic conditions. This stability allows for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group. The most common method for the introduction of the benzyl group is the Williamson ether synthesis, while its removal is typically achieved through catalytic hydrogenolysis.
I. Protection of Hydroxybenzoates by O-Benzylation
The O-benzylation of hydroxybenzoates is most commonly achieved through the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks a benzyl halide.
Reaction Scheme: Williamson Ether Synthesis
Caption: General workflow for the O-benzylation of a hydroxybenzoate.
Experimental Protocol: General Procedure for O-Benzylation of a Hydroxybenzoate
Materials:
-
Hydroxybenzoate (1.0 eq)
-
Benzyl bromide or chloride (1.1-1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq, 60% dispersion in oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the hydroxybenzoate (1.0 eq) in anhydrous DMF or acetone, add the base (e.g., K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the benzyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If using NaH, quench the reaction carefully with a few drops of methanol followed by water.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data: O-Benzylation of Hydroxybenzoates
The choice of base and solvent can significantly impact the yield of the O-benzylation reaction. Below is a comparison of common conditions.
| Hydroxybenzoate Substrate | Benzylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-hydroxybenzoate | Benzyl bromide | K₂CO₃ | DMF | 80 | 4 | 95 | [1] |
| Ethyl 4-hydroxybenzoate | Benzyl chloride | K₂CO₃ | Acetone | Reflux | 6 | 92 | Fictional Example |
| Methyl 3-hydroxybenzoate | Benzyl bromide | NaH | THF | RT | 2 | 98 | [2] |
| 4-Hydroxybenzoic acid | Benzyl bromide | K₂CO₃ | DMF | 80 | 5 | 85 | [3] |
| Methyl 5-acetyl-2-hydroxybenzoate | Benzyl chloride | K₂CO₃ | Acetone | Reflux | 12 | >90 | Fictional Example |
II. Deprotection of Benzyloxy-Protected Hydroxybenzoates
The removal of the benzyl protecting group is most commonly and cleanly achieved by catalytic hydrogenation. This method involves the cleavage of the C-O bond of the benzyl ether using hydrogen gas in the presence of a palladium catalyst. An alternative to using hydrogen gas is transfer hydrogenation, which utilizes a hydrogen donor like ammonium formate.
Reaction Scheme: Catalytic Hydrogenation
Caption: General workflow for the deprotection of a benzyloxy-protected hydroxybenzoate.
Experimental Protocol: General Procedure for Catalytic Hydrogenation
Materials:
-
Benzyloxy-protected hydroxybenzoate (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or ammonium formate
-
Celite®
Procedure:
-
Dissolve the benzyloxy-protected hydroxybenzoate (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
For standard hydrogenation, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
For transfer hydrogenation, add ammonium formate (3-5 eq) to the mixture.
-
Stir the reaction vigorously at room temperature (for standard hydrogenation) or reflux (for transfer hydrogenation).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Quantitative Data: Deprotection of Benzyloxy-Protected Hydroxybenzoates
The efficiency of the debenzylation can be influenced by the catalyst, hydrogen source, and reaction conditions.
| Substrate | Catalyst | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl 4-(benzyloxy)benzoate | 10% Pd/C | H₂ (1 atm) | EtOH | RT | 3 | 98 | Fictional Example |
| Methyl 4-(benzyloxy)benzoate | 10% Pd/C | Ammonium Formate | MeOH | Reflux | 1 | >95 | [4] |
| Benzyl 3-(benzyloxy)benzoate | 5% Pd/C | H₂ (1 atm) | EtOAc | RT | 4 | 96 | [5] |
| Benzyl 2-(benzyloxy)benzoate | 10% Pd/C | H₂ (45 psig) | EtOAc | 25 | 2 | >99 | [6] |
| Benzyl N-benzyl-4-aminobenzoate | 10% Pd/C | Ammonium Formate | MeOH | Reflux | 0.5 | 92 | [7] |
Alternative Deprotection Strategies
While catalytic hydrogenation is the most common method, other strategies can be employed, especially when the substrate contains functional groups sensitive to reduction.
-
Oxidative Cleavage: Treatment with ozone can oxidatively cleave the benzyl ether.[8]
-
Lewis Acid Catalysis: A combination of a Lewis acid and a nucleophile can also effect debenzylation.
Logical Relationship of Protecting Group Strategy
Caption: The logical flow of a synthetic route involving a benzyloxy protecting group.
Conclusion
The benzyloxy moiety is a highly effective protecting group for the hydroxyl functionality in hydroxybenzoates. The selection of the appropriate protection and deprotection strategy is crucial for the successful synthesis of complex molecules. The protocols and data presented herein provide a comprehensive guide for researchers in the application of this important synthetic tool. Careful optimization of reaction conditions is recommended to achieve high yields and purity.
References
- 1. rsc.org [rsc.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 5. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nacatsoc.org [nacatsoc.org]
- 7. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 8. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of Methyl 3-(benzyloxy)-5-hydroxybenzoate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?
Low yield is a common issue stemming from several factors, including incomplete reactions, side product formation, and product degradation. The key to improving yield is to optimize the reaction conditions for the selective mono-benzylation of methyl 3,5-dihydroxybenzoate.
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are often preferred.[1][2] The reaction temperature may need optimization; starting at room temperature and gradually increasing it while monitoring the reaction's progress can be effective.[1]
-
Stoichiometry of Reagents: The molar ratio of the reactants plays a crucial role. Using a stoichiometric amount or a slight excess of the benzylating agent (e.g., benzyl bromide) is recommended to avoid the formation of the di-benzylated byproduct.[1]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting material. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to product degradation.[1] Thin Layer Chromatography (TLC) should be used to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.[1]
Q2: A significant amount of the di-benzylated byproduct, Methyl 3,5-bis(benzyloxy)benzoate, is forming. How can I improve the selectivity for the mono-benzylated product?
The formation of the di-benzylated ether is a common competing reaction.[2] To favor the formation of the desired mono-benzylated product, consider the following strategies:
-
Control Stoichiometry: Carefully control the amount of the benzylating agent. Use 1.0 to 1.1 equivalents of benzyl bromide relative to methyl 3,5-dihydroxybenzoate.
-
Slow Addition: Add the benzylating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the benzylating agent, which favors mono-alkylation.
-
Choice of Base: A weaker or bulkier base can sometimes improve selectivity by sterically hindering the second benzylation.[1] Potassium carbonate (K₂CO₃) is a commonly used base for this reaction.[2]
Q3: The reaction is stalling, with a significant amount of unreacted methyl 3,5-dihydroxybenzoate remaining. What could be the cause?
An incomplete or stalled reaction can often be attributed to the following:
-
Base and Anhydrous Conditions: The base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Ensure the base (e.g., potassium carbonate) is finely powdered and dry. The reaction should be conducted under anhydrous conditions, as water can react with the base and hinder the formation of the phenoxide.[2]
-
Solvent and Solubility: Ensure all reactants are soluble in the chosen solvent. DMF is often a good choice as it dissolves both the starting material and the potassium carbonate.[2]
-
Reaction Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature to 60-80 °C can help drive it to completion.[2] Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Q4: I am facing challenges in purifying the final product. What are the recommended purification techniques?
Effective purification is essential to isolate this compound from unreacted starting materials, the di-benzylated byproduct, and other impurities.
-
Workup Procedure: After the reaction is complete, quenching with water and extracting with an organic solvent like ethyl acetate is a standard procedure.[1][2] Washing the organic layer with water and brine helps remove the solvent (e.g., DMF) and inorganic salts.[1][2] If emulsions form during the aqueous workup, adding brine can help to break them.[1]
-
Column Chromatography: This is the most effective method for separating the desired mono-benzylated product from the starting material and the di-benzylated byproduct due to their different polarities.[2][3] A silica gel column with a gradient elution system, such as petroleum ether:diethyl ether or hexane:ethyl acetate, is recommended.[2][3]
-
Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization can be used for further purification.[3]
Data Summary: Optimizing Benzylation Conditions
The following table summarizes key parameters and their effects on the synthesis of this compound.
| Parameter | Condition | Effect on Yield and Selectivity | Rationale |
| Benzylating Agent | 1.0 - 1.1 equivalents | Maximizes mono-benzylation, Minimizes di-benzylation. | Controls the formation of the di-substituted byproduct.[1] |
| > 1.5 equivalents | Increases the formation of the di-benzylated byproduct. | Excess reagent drives the reaction towards di-substitution.[2] | |
| Base | K₂CO₃ (2.0 equivalents) | Effective in promoting the reaction. | A commonly used base that is effective for phenoxide formation.[2] |
| Solvent | Anhydrous DMF | Good ; dissolves reactants and facilitates the reaction. | A polar aprotic solvent that promotes SN2 reactions.[2] |
| Acetone | Alternative ; may require a phase transfer catalyst. | Another suitable polar aprotic solvent.[1] | |
| Temperature | 60 - 80 °C | Increases reaction rate . | Provides sufficient energy for the reaction to proceed to completion.[2] |
| > 80 °C | Potential for product degradation and increased side reactions. | Higher temperatures can lead to undesired byproducts.[1] | |
| Monitoring | TLC | Essential for determining reaction completion. | Allows for quenching the reaction at the optimal time to maximize yield and minimize byproducts.[1] |
Experimental Protocol: Synthesis of this compound
This protocol details the selective mono-benzylation of methyl 3,5-dihydroxybenzoate.
Materials:
-
Methyl 3,5-dihydroxybenzoate (1.0 eq)
-
Benzyl bromide (1.0 - 1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and diethyl ether (or hexane and ethyl acetate) for chromatography
Procedure:
-
To a solution of methyl 3,5-dihydroxybenzoate in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate (3x).[1]
-
Wash the combined organic layers with water (5x) and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel using a petroleum ether:diethyl ether gradient to isolate this compound.[2]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Low Yield
Caption: A logical guide to troubleshooting low yield in the synthesis.
References
Identifying and minimizing side products in the synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and minimization of side products.
Issue 1: Low Yield of the Desired Mono-benzylated Product and Formation of a Major Side Product
Symptom: Thin Layer Chromatography (TLC) analysis of the crude reaction mixture shows a significant spot corresponding to a less polar compound than the desired product, and a faint spot for the desired product. The isolated yield of this compound is low.
Possible Cause: Over-alkylation of the starting material, methyl 3,5-dihydroxybenzoate, leading to the formation of the di-benzylated side product, Methyl 3,5-bis(benzyloxy)benzoate. In the Williamson ether synthesis with benzyl bromide, bis-O-alkylation can be the predominant reaction if reaction conditions are not carefully controlled.[1]
Solutions:
-
Stoichiometry of Benzyl Bromide: Carefully control the molar ratio of benzyl bromide to methyl 3,5-dihydroxybenzoate. Use of a stoichiometric amount (1.0 to 1.1 equivalents) of benzyl bromide is crucial to favor mono-benzylation. An excess of benzyl bromide will significantly increase the formation of the di-benzylated product.
-
Reaction Time: Monitor the reaction closely by TLC. Stopping the reaction once the starting material is consumed and before the formation of the di-benzylated product becomes significant can improve the yield of the desired mono-benzylated product.
-
Temperature: Running the reaction at a lower temperature may increase the selectivity for mono-alkylation. However, this may also decrease the reaction rate. A typical temperature range for this type of reaction is 60-80°C in DMF.[1]
Issue 2: Presence of Unreacted Starting Material in the Final Product
Symptom: TLC and NMR analysis of the purified product indicate the presence of the starting material, methyl 3,5-dihydroxybenzoate.
Possible Cause:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient deprotonation of the starting material.
-
Ineffective Base: The base used may not be strong enough or used in sufficient quantity to fully deprotonate the phenolic hydroxyl groups.
Solutions:
-
Reaction Monitoring: Ensure the reaction is monitored by TLC until the starting material spot is no longer visible.
-
Base Selection and Stoichiometry: Potassium carbonate (K2CO3) is a commonly used base for this reaction. Ensure at least two equivalents are used to deprotonate both phenolic hydroxyls. For less reactive systems, a stronger base might be considered, but this could also promote side reactions.
-
Reaction Conditions: If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Issue 3: Difficulty in Separating the Desired Product from the Di-benzylated Side Product
Symptom: The purified product obtained after column chromatography is still a mixture of the mono- and di-benzylated compounds.
Possible Cause: The polarity difference between the mono- and di-benzylated products may not be sufficient for complete separation with the chosen solvent system.
Solutions:
-
Optimize Column Chromatography:
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute the more polar mono-benzylated product after the di-benzylated product has been collected.
-
Silica Gel: Use a high-quality silica gel with a small particle size for better resolution.
-
Column Loading: Avoid overloading the column, as this can lead to poor separation.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may help to enrich the desired mono-benzylated product.
Frequently Asked Questions (FAQs)
Q1: What are the main side products in the synthesis of this compound?
The primary side product is the di-benzylated ether, Methyl 3,5-bis(benzyloxy)benzoate . Unreacted methyl 3,5-dihydroxybenzoate can also be present if the reaction does not go to completion. While C-alkylation is a known, but generally minor, side reaction in Williamson ether synthesis involving phenoxides, O-alkylation is the predominant pathway.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, will allow for the visualization of the starting material, the desired mono-benzylated product, and the di-benzylated side product. The di-benzylated product will be the least polar (highest Rf value), followed by the mono-benzylated product, and then the most polar starting material (lowest Rf value).
Q3: What is a typical experimental protocol for the selective mono-benzylation?
Q4: How can I confirm the identity of my product and the side products?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural confirmation. The 1H NMR spectra of the starting material, mono-benzylated product, and di-benzylated product will show distinct differences in the aromatic region and in the number of benzylic protons.
Data Presentation
Table 1: Key Reagents and Products in the Synthesis
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Reaction |
| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | 168.15 | Starting Material |
| Benzyl Bromide | C₇H₇Br | 171.03 | Benzylating Agent |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| This compound | C₁₅H₁₄O₄ | 258.27 | Desired Product |
| Methyl 3,5-bis(benzyloxy)benzoate | C₂₂H₂₀O₄ | 348.39 | Major Side Product |
Table 2: Representative 1H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic Protons (benzoate ring) | Aromatic Protons (benzyl ring) | Methoxy Protons (-OCH₃) | Benzylic Protons (-OCH₂Ph) | Hydroxyl Protons (-OH) |
| Methyl 3,5-dihydroxybenzoate | 6.9-7.1 (m, 3H) | - | ~3.9 (s, 3H) | - | ~5.5-6.5 (br s, 2H) |
| This compound | Data not available in literature | ~7.3-7.5 (m, 5H) | ~3.9 (s, 3H) | ~5.1 (s, 2H) | ~5.0-6.0 (br s, 1H) |
| Methyl 3,5-bis(benzyloxy)benzoate | ~7.0-7.2 (m, 3H) | ~7.3-7.5 (m, 10H) | ~3.9 (s, 3H) | ~5.1 (s, 4H) | - |
| Expected chemical shifts based on similar structures. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a round-bottom flask, add methyl 3,5-dihydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Stir the mixture at room temperature and slowly add benzyl bromide (1.0-1.1 eq) dropwise.
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Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC.
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Work-up: Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Reaction pathway for the synthesis of this compound, highlighting the formation of the di-benzylated side product.
Caption: Troubleshooting workflow for identifying and resolving issues in the synthesis of this compound.
References
Troubleshooting low yield in the benzylation of phenolic hydroxyl groups
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the benzylation of phenolic hydroxyl groups. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the benzylation of a phenolic hydroxyl group?
A1: The most critical parameters to optimize are the choice of base, solvent, reaction temperature, and the molar ratio of the reactants (phenol, benzylating agent, and base). These factors significantly influence the reaction rate, yield, and selectivity.[1]
Q2: What is the role of the base in this reaction, and how do I choose the right one?
A2: The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the benzylating agent. The choice of base is critical. Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used. The strength of the base should be sufficient to deprotonate the phenol but not so strong as to promote unwanted side reactions. The choice may also depend on the solvent used.[1]
Q3: Can I use benzyl alcohol for the benzylation instead of a benzyl halide?
A3: While benzyl alcohol can be used as a benzylating agent, it typically requires harsher conditions, such as the presence of a strong acid catalyst (like sulfuric acid) and high temperatures.[1][2][3] For laboratory-scale synthesis of more complex molecules, benzyl halides (e.g., benzyl bromide or benzyl chloride) are generally preferred due to their higher reactivity under milder conditions.[1] An alternative approach under neutral conditions involves a palladium-catalyzed reaction using aryl benzyl carbonates or benzyl methyl carbonates.[4]
Q4: What are common side reactions that can lead to low yield of the desired O-benzylated product?
A4: Common side reactions include:
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C-benzylation: Alkylation of the aromatic ring instead of the hydroxyl group. This is more likely to occur with highly activated phenols or under conditions that favor electrophilic aromatic substitution.[1]
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Di-benzylation: Benzylation of other nucleophilic sites in the molecule if present.[1]
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Benzylation of other functional groups: If other acidic protons are present, such as in a carboxylic acid, the benzylating agent can react at that site.[1]
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Polymerization: Benzyl chloride can polymerize, especially at elevated temperatures or in the presence of acidic or metallic impurities.[5]
Troubleshooting Guide
Issue: Low or No Conversion of Starting Material
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
| Potential Cause | Suggested Solution |
| Inactive Benzylating Agent | Check the purity and age of the benzyl halide or other benzylating agent. Consider using a freshly prepared or purified reagent.[1][6] |
| Insufficiently Strong Base | The chosen base may not be strong enough to fully deprotonate the phenol. Switch to a stronger base (e.g., from K2CO3 to NaH).[1] |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).[1] |
| Poor Solubility of Reactants | If the reactants are not fully dissolved, the reaction will be slow or incomplete. Choose a solvent in which all reactants are soluble, such as DMF or DMSO.[1] |
| Moisture in the Reaction | Moisture can quench the base (especially strong bases like NaH) and hydrolyze the benzylating agent. Ensure all glassware is flame-dried and use anhydrous solvents. |
Issue: Formation of Multiple Products (Observed by TLC)
The presence of multiple spots on a TLC plate indicates the formation of byproducts, which directly impacts the yield of the desired product.
| Potential Cause | Suggested Solution |
| Competing C-benzylation | Use a less polar, aprotic solvent. Employ a weaker or bulkier base to sterically hinder C-alkylation.[1] |
| Benzylation of Other Functional Groups | If other nucleophilic functional groups (e.g., carboxylic acids) are present, they should be protected before the benzylation reaction.[1] |
| Di-benzylation | Use stoichiometric amounts of the benzylating agent to minimize multiple benzylations on the molecule.[1] |
Issue: Product Degradation
Degradation of the desired product can occur under harsh reaction conditions.
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Optimize the reaction temperature by running small-scale trials at different temperatures.[1] |
| Prolonged Reaction Time | Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed to avoid product degradation over time.[1] |
Issue: Difficulty in Product Isolation and Purification
Even with a successful reaction, challenges in the workup and purification can lead to a low isolated yield.
| Potential Cause | Suggested Solution |
| Emulsion Formation During Workup | Add brine to the aqueous layer to break up emulsions. |
| Co-elution of Product and Byproducts | Optimize the solvent system for column chromatography. If benzyl alcohol is a byproduct and co-elutes, consider a chemical conversion or an alternative purification method like vacuum distillation.[5] |
| Hydrolysis of Benzyl Chloride | Unreacted benzyl chloride can hydrolyze to benzyl alcohol during aqueous workup, complicating purification.[5] |
Experimental Protocols
General Protocol for O-Benzylation using Benzyl Halide
This protocol is a general guideline and may require optimization for specific substrates.
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 equiv.) and a suitable anhydrous solvent (e.g., DMF, acetone, acetonitrile).[6]
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Add the base (e.g., K2CO3, 1.5 equiv. or NaH, 1.2 equiv.).[1][6]
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Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.
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Add the benzylating agent (e.g., benzyl bromide or benzyl chloride, 1.0 - 1.5 equivalents) dropwise to the reaction mixture.[1]
-
Heat the reaction to the desired temperature (e.g., 60-90 °C) and monitor its progress by TLC.[6]
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Upon completion, cool the reaction mixture to room temperature and quench with water.[1]
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
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Purify the crude product by column chromatography on silica gel.[1]
General Protocol for O-Benzylation using Benzyl Alcohol and Sulfuric Acid
This method is an alternative that avoids benzyl halides but requires higher temperatures.
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In a three-necked round-bottom flask equipped with a condenser, thermometer, and dropping funnel, charge the phenol and sulfuric acid.[3]
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Heat the mixture to the desired temperature (e.g., 100-140 °C).[2]
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Gradually add benzyl alcohol to the heated mixture with constant stirring over a set period (e.g., 2 hours).[3]
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After the addition is complete, continue stirring at the same temperature for an additional period (e.g., 3 hours).[3]
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Cool the reaction mass to room temperature, dissolve it in a non-polar solvent like petroleum ether, and neutralize it.[3]
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Wash the organic layer several times with distilled water.[3]
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Remove the solvent and any unreacted starting materials by distillation.[3]
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The residual product can be further purified by distillation.[3]
Data Presentation
Table 1: Effect of Reaction Parameters on Benzylphenol Yield (using Benzyl Alcohol and Sulfuric Acid) [2][3]
| Parameter | Variation | Yield (%) |
| Temperature | 40 °C to 140 °C | 88.5 to 96.2 |
| Molar Ratio (Phenol:Benzyl Alcohol) | 4:1 to 8:1 | 70.2 to 87.4 |
| Amount of Sulfuric Acid (% by wt. of phenol) | 2% to 8% | 75.8 to 85.8 |
| Reaction Time (Stirring after addition) | 1h to 3h | 72.0 to 90.3 |
Table 2: Representative Reaction Conditions for O-Benzylation using Benzyl Tosylate [6]
| Phenol Substituent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | K₂CO₃ | DMF | 80 | 6 | 90-95 |
| p-Nitro (Electron-withdrawing) | K₂CO₃ | Acetonitrile | 80 | 4 | 92-97 |
Visualizations
References
Optimizing reaction conditions for the synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound is typically achieved through a selective O-alkylation (benzylation) of Methyl 3,5-dihydroxybenzoate. This reaction is a variation of the Williamson ether synthesis, where one of the phenolic hydroxyl groups reacts with a benzyl halide in the presence of a base.
Q2: Why is selective mono-benzylation challenging in this synthesis?
The starting material, Methyl 3,5-dihydroxybenzoate, has two acidic phenolic hydroxyl groups. Achieving selective mono-benzylation at the 3-position can be difficult as the reaction can proceed to form the di-benzylated product, Methyl 3,5-bis(benzyloxy)benzoate. The key to success lies in carefully controlling the stoichiometry of the reactants and the reaction conditions.
Q3: What are the critical parameters to control for a successful synthesis?
The most critical parameters to optimize are the choice of base, solvent, reaction temperature, and the molar ratio of the reactants (Methyl 3,5-dihydroxybenzoate, benzyl halide, and base). These factors significantly influence the reaction rate, yield, and selectivity towards the desired mono-benzylated product.[1]
Q4: I am observing a low yield of the desired product. What are the potential causes?
Low yields can stem from several factors:
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Incomplete deprotonation: The chosen base may not be strong enough to fully deprotonate the phenol, resulting in unreacted starting material.[2]
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Side reactions: Competing reactions such as C-alkylation of the phenol ring or O-alkylation of the carboxylate group (if the ester is hydrolyzed) can occur.[2]
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Formation of the di-benzylated byproduct: Use of excess benzyl halide or strong reaction conditions can favor the formation of the di-substituted product.
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Poor solubility of reactants: The reactants may not be fully dissolved in the chosen solvent, limiting the reaction.[1]
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Suboptimal reaction temperature or time: The reaction may require specific temperature and time to proceed to completion without degrading the product.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | Inactive benzylating agent (e.g., old benzyl bromide). | Check the purity and age of the benzyl halide. Consider using a freshly opened bottle or purifying the reagent. |
| Insufficiently strong base. | Switch to a stronger base. For example, if using K₂CO₃ with low success, consider a stronger base like NaOH, but with caution to avoid ester hydrolysis.[2] | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Typical temperatures range from 55°C to 80°C.[3][4] | |
| Poor solubility of reactants. | Choose a solvent in which all reactants are soluble. Apolar aprotic solvents like DMF or acetone are generally preferred.[1][2] | |
| Formation of multiple products (observed by TLC) | Competing di-benzylation. | Carefully control the stoichiometry. Use of 1.0 to 1.1 equivalents of the benzylating agent is recommended. |
| C-alkylation of the aromatic ring. | This is a potential side reaction for phenoxides.[2] Using less polar, aprotic solvents and milder bases can sometimes minimize this. | |
| Hydrolysis of the methyl ester. | If using a strong base like NaOH in the presence of water, the ester can be hydrolyzed. Ensure anhydrous conditions if using strong bases. | |
| Product degradation | High reaction temperature or prolonged reaction time. | Monitor the reaction by TLC and stop it once the starting material is consumed. Avoid unnecessarily high temperatures or long reaction times.[1] |
| Difficult purification | Close polarity of the product and byproducts. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent mixture (e.g., hexane/ethyl acetate) to a more polar one can improve separation. |
Experimental Protocols
Selective Mono-benzylation of Methyl 3,5-dihydroxybenzoate
This protocol is a general guideline and may require optimization.
Materials:
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Methyl 3,5-dihydroxybenzoate (1.0 eq)
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Benzyl Bromide (1.0 - 1.1 eq)
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Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
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Anhydrous Dimethylformamide (DMF) or Acetone
Procedure:
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To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 3,5-dihydroxybenzoate and anhydrous DMF (or acetone).
-
Add potassium carbonate to the solution and stir the suspension at room temperature for 30-60 minutes.
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Add benzyl bromide dropwise to the reaction mixture.
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Heat the reaction mixture to a temperature between 55-80°C.[3][4]
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete (typically after 4-12 hours, as indicated by TLC), cool the mixture to room temperature.
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Filter the reaction mixture to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Data Presentation: Reaction Condition Comparison
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | K₂CO₃ | Cs₂CO₃ | NaH | K₂CO₃ is a mild and common choice. Cs₂CO₃ can be more effective but is more expensive. NaH is a very strong base and requires strictly anhydrous conditions.[5] |
| Solvent | Acetone | DMF | Acetonitrile | Acetone is a good starting point. DMF can increase reaction rates but is harder to remove.[2] Acetonitrile is another suitable aprotic solvent. |
| Temperature | 55 °C[3] | 80 °C[3][4] | Room Temperature | Higher temperatures generally increase reaction rates but may also increase the formation of byproducts. |
| Benzyl Bromide (eq) | 1.0 | 1.1 | 1.5 | Stoichiometric or a slight excess is recommended to avoid di-benzylation. A larger excess will favor the di-substituted product. |
Visualizations
Experimental Workflow
References
Recrystallization methods for purifying Methyl 3-(benzyloxy)-5-hydroxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of Methyl 3-(benzyloxy)-5-hydroxybenzoate. These resources are intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used.[1][2] | - Concentrate the solution by boiling off some of the solvent and allow it to cool again.[2][3] - If a mixed solvent system is in use, add more of the "poor" solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1][2] - Cool the solution in an ice bath to further decrease solubility.[2] |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound.[2][3] The presence of significant impurities is depressing the melting point. | - Use a lower-boiling point solvent or a different solvent system. - Add slightly more solvent to the hot solution to ensure the compound remains dissolved at a temperature below its melting point as it begins to cool.[3] - Attempt to remove impurities by treating the solution with activated carbon before recrystallization.[4] |
| Crystals form too rapidly, potentially trapping impurities. | The solution is too concentrated or is cooling too quickly.[3] | - Reheat the solution and add a small amount of additional hot solvent.[3] - Allow the solution to cool more slowly by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually. |
| Low recovery of the purified product. | Too much solvent was used, leading to significant loss of the compound in the mother liquor.[1][3] Premature crystallization occurred during a hot filtration step. The crystals were washed with too much cold solvent or the solvent was not sufficiently cold.[1] | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] - To check for product in the mother liquor, evaporate a small sample to see if a significant residue remains.[3] If so, the mother liquor can be concentrated and a second crop of crystals can be collected. - When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization. - Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| The purified product is still colored. | Colored impurities were not effectively removed. | - Treat the hot solution with a small amount of activated carbon before filtering it. Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.[3][4] - Perform a second recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While a specific, optimized solvent system for this compound is not widely published, a good starting point is to screen solvents of varying polarities. For esters, solvents containing similar functional groups, such as ethyl acetate, can be effective.[5] Mixed solvent systems are also commonly employed for phenolic compounds and esters.[4][5] Potential systems to investigate include:
The ideal solvent will dissolve the compound when hot but not when cold.[6]
Q2: How can I determine the right amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[1] Start by adding a small amount of solvent to your crude solid in an Erlenmeyer flask. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until all of the solid has just dissolved. Adding too much solvent is a common reason for poor or no crystal formation.[1][2]
Q3: My compound has oiled out. What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves, often because the solvent's boiling point is higher than the compound's melting point or due to the presence of impurities.[2][3] To remedy this, you can try reheating the mixture and adding more solvent to lower the saturation temperature.[3] If this doesn't work, you may need to choose a solvent with a lower boiling point.
Q4: How can I improve the purity of my final product?
A4: To maximize purity, ensure that the solution cools slowly to allow for the formation of well-ordered crystals, which are less likely to trap impurities.[3] If your product is still impure after one recrystallization, a second recrystallization may be necessary. For colored impurities, treatment with activated carbon can be effective.[4]
Q5: What should I do if my yield is very low?
A5: A low yield can result from using too much solvent, washing the crystals excessively, or using a solvent in which your compound is too soluble even at low temperatures.[1][3][7] You can try to recover some of the lost product by concentrating the mother liquor (the filtrate) and cooling it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Experimental Protocol: General Recrystallization Procedure
This is a general guideline for the recrystallization of this compound. The choice of solvent and specific volumes will need to be determined experimentally.
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Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent pair.
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Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.[8]
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat to boiling for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or activated carbon present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.
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Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.[6] Once the flask is at room temperature, you can place it in an ice bath to maximize crystal formation.[6]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4][6]
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to a constant weight.[4][6]
Recrystallization Workflow
Caption: A typical workflow for the purification of a solid compound via recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Production of Methyl 3-(benzyloxy)-5-hydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Methyl 3-(benzyloxy)-5-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method involves a two-step process. First, the commercially available 3,5-dihydroxybenzoic acid is esterified to produce Methyl 3,5-dihydroxybenzoate.[1] This is followed by a selective mono-benzylation of one of the phenolic hydroxyl groups using a benzyl halide (e.g., benzyl bromide) in the presence of a base. This reaction is a variation of the Williamson ether synthesis.[2][3]
Q2: What are the primary challenges in the scale-up of this synthesis?
A2: The main challenges during the scale-up production of this compound include:
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Controlling the degree of benzylation: Achieving high selectivity for the desired mono-benzylated product over the di-benzylated byproduct and unreacted starting material is a primary concern. Benzylation with benzyl bromide can favor di-alkylation.[2]
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Managing reaction exotherms: The benzylation reaction can be exothermic, and improper heat management on a large scale can lead to thermal runaway, posing a significant safety risk.[4][5]
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Purification of the final product: Separating the desired mono-benzylated product from the di-benzylated impurity and the starting diol can be challenging at scale, often requiring optimized crystallization or large-scale chromatography.
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Handling and disposal of reagents and solvents: The use of large quantities of solvents like DMF and reagents like benzyl bromide requires appropriate handling and disposal procedures, which become more complex at an industrial scale.
Q3: What are the key parameters to control for selective mono-benzylation?
A3: To favor the formation of the mono-benzylated product, the following parameters are critical:
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Stoichiometry of the benzylating agent: Using a stoichiometric or slightly sub-stoichiometric amount of the benzylating agent (e.g., benzyl bromide) relative to the Methyl 3,5-dihydroxybenzoate is crucial.
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Choice and amount of base: A weaker base or a carefully controlled amount of a strong base can help to favor mono-alkylation.
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Reaction temperature and time: Lower reaction temperatures and shorter reaction times can help to minimize the formation of the di-benzylated byproduct.
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Rate of addition of the benzylating agent: A slow, controlled addition of the benzylating agent can help to maintain a low instantaneous concentration, thus favoring mono-alkylation and helping to control the reaction exotherm.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-benzylated Product
Symptom: The isolated yield of this compound is significantly lower than expected.
Possible Causes and Solutions:
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Incomplete reaction:
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Diagnosis: TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted Methyl 3,5-dihydroxybenzoate.
-
Solution:
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Ensure the base is of sufficient strength and purity to deprotonate the phenol.
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Increase the reaction time or temperature cautiously, while monitoring for byproduct formation.
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Ensure all reactants are adequately soluble in the chosen solvent.
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-
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Formation of di-benzylated byproduct:
-
Diagnosis: TLC or HPLC analysis shows a significant spot/peak corresponding to the di-benzylated product, Methyl 3,5-bis(benzyloxy)benzoate.
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Solution:
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Reduce the stoichiometry of the benzylating agent (benzyl bromide) to less than one equivalent.
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Lower the reaction temperature.
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Use a weaker base or a stoichiometric amount of a stronger base.
-
Employ a slow addition of the benzylating agent.
-
-
-
Product degradation:
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Diagnosis: The appearance of multiple unidentified spots on the TLC plate, or discoloration of the reaction mixture.
-
Solution:
-
Lower the reaction temperature.
-
Reduce the reaction time and monitor the reaction progress closely to stop it once the starting material is consumed.
-
-
Issue 2: High Levels of Impurities in the Final Product
Symptom: The purified this compound does not meet the required purity specifications.
Possible Causes and Solutions:
-
Co-elution during column chromatography:
-
Diagnosis: The desired product and the di-benzylated byproduct have similar polarities, leading to poor separation on a silica gel column.
-
Solution:
-
Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may improve separation.
-
Consider using a different stationary phase for chromatography.
-
-
-
Co-crystallization:
-
Diagnosis: The di-benzylated impurity crystallizes along with the desired mono-benzylated product.
-
Solution:
-
Screen for different recrystallization solvents or solvent systems.
-
Consider a multi-step purification process, such as column chromatography followed by recrystallization.
-
-
-
Residual starting material:
-
Diagnosis: The presence of Methyl 3,5-dihydroxybenzoate in the final product.
-
Solution:
-
An aqueous basic wash of the organic layer during workup can help to remove the more acidic starting diol.
-
Optimize the purification method (chromatography or recrystallization) to effectively separate the more polar starting material.
-
-
Issue 3: Difficulty in Product Isolation and Purification at Scale
Symptom: Challenges in isolating a pure, crystalline solid product during scale-up.
Possible Causes and Solutions:
-
"Oiling out" during crystallization:
-
Diagnosis: The product separates as an oil instead of a crystalline solid upon cooling the recrystallization solvent.
-
Solution:
-
Use a lower boiling point solvent or a solvent pair.
-
Ensure the crude product is of sufficient purity before attempting recrystallization.
-
Try seeding the solution with a small crystal of the pure product.
-
-
-
Emulsion formation during workup:
-
Diagnosis: Difficulty in separating the organic and aqueous layers during extraction.
-
Solution:
-
Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous layer.
-
Allow the mixture to stand for a longer period.
-
On a larger scale, consider using a centrifuge for phase separation if emulsions are persistent.
-
-
Data Presentation
Table 1: Influence of Benzyl Bromide Stoichiometry on Product Distribution
| Molar Equivalents of Benzyl Bromide | Base (K₂CO₃, 2.2 eq) | Solvent | Temperature (°C) | Reaction Time (h) | Mono-benzylated Product Yield (%) | Di-benzylated Product Yield (%) | Unreacted Diol (%) |
| 0.9 | DMF | 80 | 6 | ~60-70 | ~10-15 | ~15-25 | |
| 1.1 | DMF | 80 | 6 | ~50-60 | ~25-35 | ~5-10 | |
| 2.2 | DMF | 80 | 12 | <10 | >85 | <5 |
Note: The yield percentages are approximate and can vary based on the specific reaction conditions and workup procedures. The trend illustrates that increasing the equivalents of benzyl bromide significantly increases the formation of the di-benzylated byproduct.[2]
Table 2: Typical Purification Parameters
| Purification Method | Stationary/Solvent System | Key Separation Challenge | Expected Purity |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate Gradient | Separation of mono- and di-benzylated products with similar Rf values. | >98% |
| Recrystallization | Toluene or Ethanol/Water | Removal of the di-benzylated impurity which may co-crystallize. | >97% (after chromatography) |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,5-dihydroxybenzoate
This protocol is adapted from a patented industrial process.[1]
-
Reaction Setup: In a suitable reactor, add 3,5-dihydroxybenzoic acid (1.0 eq) and methanol (10 vol).
-
Catalyst Addition: Under stirring, slowly add concentrated sulfuric acid (0.1 eq) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purification: Recrystallize the crude solid from hot water or a methanol/water mixture to obtain pure Methyl 3,5-dihydroxybenzoate. A typical yield is in the range of 88-98%.[1]
Protocol 2: Selective Mono-benzylation of Methyl 3,5-dihydroxybenzoate
This protocol is based on the principles of Williamson ether synthesis and literature procedures for similar compounds.
-
Reaction Setup: To a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add Methyl 3,5-dihydroxybenzoate (1.0 eq), potassium carbonate (1.1 eq), and DMF (10 vol).
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Benzyl Bromide Addition: Heat the mixture to 60-70 °C. Slowly add benzyl bromide (0.95 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 75 °C.
-
Reaction: Stir the mixture at 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent like toluene.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield of the mono-benzylated product.
Caption: Relationship between reactants and products in the benzylation reaction.
References
Stability of Methyl 3-(benzyloxy)-5-hydroxybenzoate under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 3-(benzyloxy)-5-hydroxybenzoate under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: this compound has two primary functional groups that can be susceptible to degradation under acidic or basic conditions: the methyl ester and the benzyl ether linkage. The phenolic hydroxyl group can also influence the molecule's reactivity.
Q2: What is the expected stability of this compound under acidic conditions?
A2: Under acidic conditions, both the methyl ester and the benzyl ether can undergo cleavage. The ester can be hydrolyzed to 3-(benzyloxy)-5-hydroxybenzoic acid and methanol. This reaction is typically reversible.[1][2] The benzyl ether linkage is generally stable to mild acidic conditions but can be cleaved by strong acids, especially at elevated temperatures, to yield methyl 3,5-dihydroxybenzoate and benzyl alcohol.[3][4]
Q3: What is the expected stability of this compound under basic conditions?
A3: The methyl ester group is highly susceptible to hydrolysis under basic conditions, a reaction known as saponification.[5] This reaction is irreversible and will yield the corresponding carboxylate salt (e.g., sodium 3-(benzyloxy)-5-hydroxybenzoate) and methanol.[1][5] The benzyl ether linkage is generally stable under basic conditions.[6]
Q4: What are the likely degradation products of this compound?
A4: The potential degradation products depend on the specific conditions:
-
Acidic Hydrolysis:
-
3-(benzyloxy)-5-hydroxybenzoic acid (from ester hydrolysis)
-
Methanol (from ester hydrolysis)
-
Methyl 3,5-dihydroxybenzoate (from ether cleavage)
-
Benzyl alcohol (from ether cleavage)
-
-
Basic Hydrolysis (Saponification):
-
3-(benzyloxy)-5-hydroxybenzoate salt (e.g., sodium salt)
-
Methanol
-
Q5: How can I monitor the degradation of this compound during my experiments?
A5: The most common method for monitoring the degradation of this compound and quantifying its degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7] Thin Layer Chromatography (TLC) can also be used for qualitative monitoring of the reaction progress.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpectedly low yield or complete loss of starting material after treatment with a base. | The methyl ester has undergone saponification. | If the goal is to modify another part of the molecule, avoid strongly basic conditions. If the carboxylic acid is the desired product, this is the expected outcome. To isolate the carboxylic acid, the reaction mixture must be acidified after the base is consumed. |
| Formation of multiple unexpected products under strong acidic conditions. | Both the ester and the benzyl ether have been cleaved. | Use milder acidic conditions if only ester hydrolysis is desired. If benzyl ether cleavage is the goal, be aware that the ester may also be affected. Consider using alternative deprotection strategies for the benzyl group that are milder towards the ester, such as catalytic hydrogenolysis (H₂/Pd-C).[8] |
| Inconsistent results in stability studies. | Contamination of solvents or glassware with acidic or basic residues. Fluctuation in temperature. | Ensure all glassware is thoroughly cleaned and rinsed with purified water. Use high-purity or HPLC-grade solvents. Maintain precise temperature control throughout the experiment. |
| Difficulty in separating the parent compound from its degradation products by HPLC. | The analytical method is not stability-indicating. | Develop and validate a stability-indicating HPLC method. This involves demonstrating that the method can separate the intact drug from its degradation products and any other impurities.[7] |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9][10]
Objective: To investigate the degradation of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
In a flask, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.
-
Stir the solution at room temperature.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
If no significant degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60 °C).
-
-
Basic Degradation:
-
In a flask, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.
-
Stir the solution at room temperature.
-
Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes). Note that basic hydrolysis of esters can be rapid.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
If degradation is too rapid, consider using a lower concentration of NaOH or performing the experiment at a lower temperature.
-
-
Analysis:
-
Analyze the stressed samples, along with an unstressed control sample (stock solution diluted with mobile phase), using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation at each time point.
-
Data Presentation
The quantitative data from the forced degradation study should be summarized in a table for easy comparison.
| Condition | Time (hours) | % Degradation of this compound | Major Degradation Products Observed |
| 0.1 M HCl (Room Temp) | 0 | 0 | - |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH (Room Temp) | 0 | 0 | - |
| 0.25 | |||
| 0.5 | |||
| 1 | |||
| 2 |
Note: The values in this table are placeholders and should be filled in with experimental data.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Potential Degradation Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. turkjps.org [turkjps.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing cleavage of the benzyl ether during subsequent reaction steps
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unintended cleavage of benzyl ethers during multi-step organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Under what conditions are benzyl ethers generally stable?
A1: Benzyl (Bn) ethers are a popular choice for protecting alcohols due to their robustness under a wide range of reaction conditions.[1] They are generally stable in both acidic and basic media, making them reliable for many applications.[2] Specifically, they are resistant to cleavage under conditions used for the removal of many other protecting groups, such as silyl ethers (e.g., TBAF), acetals (mild acid), and esters (saponification).[2][3]
Q2: What are the most common conditions that will cleave a benzyl ether?
A2: The most common methods for cleaving benzyl ethers involve reductive, acidic, or oxidative conditions.[1] Catalytic hydrogenolysis (e.g., H₂, Pd/C) is a very common and mild method for deprotection.[4] Strong acids, such as HBr, BCl₃, or BBr₃, can also cleave benzyl ethers, although this is less common for substrates with acid-sensitive functional groups.[1][5] Additionally, oxidative cleavage, for instance with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), can be employed, especially for substituted benzyl ethers like the p-methoxybenzyl (PMB) ether.[3][5]
Q3: Can I selectively remove other protecting groups in the presence of a benzyl ether?
A3: Yes, this is a key feature of using benzyl ethers in a multi-step synthesis and is known as an orthogonal protecting group strategy.[3][6] You can selectively remove other common protecting groups under conditions that will not affect the benzyl ether. For example, silyl ethers can be removed with fluoride sources (like TBAF), and acetyl esters can be cleaved with reagents like hydrazine acetate or catalytic sodium methoxide, all while the benzyl ether remains intact.[3]
Troubleshooting Guide
Problem 1: My benzyl ether is being cleaved during a reaction intended to remove a different protecting group.
-
Possible Cause 1: Reductive Cleavage Conditions. Many deprotection strategies for other groups, such as nitro groups or some carbamates (e.g., Cbz), involve catalytic hydrogenation (e.g., H₂, Pd/C). These conditions are also highly effective for cleaving benzyl ethers.[7]
-
Solution:
-
Use an alternative, non-reductive deprotection method for the other protecting group.[7]
-
Employ catalytic transfer hydrogenation with catalyst poisoning. Certain additives can selectively inhibit the hydrogenolysis of benzyl ethers. For instance, the presence of amines like pyridine or ammonia can suppress benzyl ether cleavage while allowing the reduction of other functional groups like azides or Cbz groups.[5][7]
-
-
Possible Cause 2: Strongly Acidic Conditions. While generally stable to moderately acidic conditions, benzyl ethers can be cleaved by strong acids, especially Lewis acids like BCl₃ or BBr₃.[1][7] If your reaction conditions are strongly acidic, this may be the cause of unintended debenzylation.
-
Solution:
-
Use milder acidic conditions if possible.
-
Choose an alternative protecting group for the other functional group that can be removed under non-acidic conditions.
-
Problem 2: My catalytic hydrogenation is not only removing my benzyl ether but also reducing other functional groups like alkenes or alkynes in my molecule.
-
Possible Cause: Catalytic hydrogenation is a powerful reduction method that will readily reduce double and triple bonds.[8]
-
Solution:
-
Use a hydrogen transfer source such as 1,4-cyclohexadiene instead of H₂ gas. This can limit the availability of hydrogen and offer more selective reduction.[5]
-
Consider an oxidative cleavage method for the benzyl ether if your substrate is compatible. For example, visible-light-mediated oxidative debenzylation using DDQ can be performed in the presence of azides, alkenes, and alkynes.[9]
-
Data Summary: Stability of Benzyl Ethers
The following table summarizes the stability of benzyl ethers under various reaction conditions, providing a quick reference for reaction planning.
| Condition Category | Reagent/Condition | Stability of Benzyl Ether |
| Acidic | Strong Acids (e.g., HBr, BCl₃, BBr₃) | Labile (Cleavage)[1] |
| Lewis Acids (e.g., BF₃·OEt₂, SnCl₄) | Varies (Potential for Cleavage)[1] | |
| Mild Acidic Conditions (e.g., Acetic Acid) | Generally Stable[1] | |
| Basic | Strong Bases (e.g., NaH, KOH, Carbonates) | Generally Stable[1] |
| Oxidative | DDQ (with photoirradiation) | Labile (Cleavage)[1][9] |
| Reductive | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Labile (Cleavage)[1][2] |
| Birch Reduction (Na, NH₃(l)) | Labile (Cleavage)[8] |
Orthogonal Deprotection Strategies
This table summarizes conditions for the selective deprotection of various common protecting groups in the presence of benzyl ethers.
| Protecting Group | Reagents and Conditions | Typical Yield |
| Silyl Ethers (e.g., TBDMS, TIPS) | Tetrabutylammonium fluoride (TBAF) in THF | >90%[3] |
| Acetic acid in THF/water | High[3] | |
| Acetyl Esters (Ac) | Hydrazine acetate in DCM | High[3] |
| Sodium methoxide (NaOMe) in Methanol (catalytic) | >95%[3] | |
| p-Methoxybenzyl (PMB) Ethers | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | High[3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis for Benzyl Ether Cleavage
This is one of the most common and mildest methods for benzyl ether deprotection.[1]
-
Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene
-
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a flask equipped with a magnetic stir bar.[1]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).[1]
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the flask and Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[2]
-
Protocol 2: Oxidative Cleavage using DDQ with Photoirradiation
This method allows for the cleavage of benzyl ethers under milder conditions that are compatible with a wider range of functional groups.[9]
-
Reaction: R-OBn + DDQ --(visible light)--> R-OH + byproducts
-
Procedure:
-
Dissolve the benzyl ether (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).[1]
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents per benzyl group).[1]
-
Irradiate the reaction mixture with a 525 nm light source at room temperature.[1]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify by column chromatography to isolate the desired alcohol.[1]
-
Visual Guides
Caption: A troubleshooting workflow for unintended benzyl ether cleavage.
Caption: An example of an orthogonal protecting group strategy workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve incomplete reaction in the synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate, particularly focusing on resolving incomplete reactions.
Troubleshooting Guide: Incomplete Reaction
Incomplete conversion of the starting material, Methyl 3,5-dihydroxybenzoate, is a common issue in the synthesis of this compound. This is often due to the challenge of achieving selective mono-benzylation while avoiding the formation of the di-benzylated byproduct and leaving unreacted starting material. The following guide addresses potential causes and solutions for an incomplete reaction.
FAQs: Resolving Incomplete Benzylation
Q1: My reaction has stalled, and I observe a significant amount of unreacted Methyl 3,5-dihydroxybenzoate by TLC. What are the likely causes?
A1: An incomplete reaction can stem from several factors related to the reaction conditions:
-
Insufficient Base: The base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. If the base is too weak or used in an insufficient stoichiometric amount, the deprotonation will be incomplete, leading to a sluggish or stalled reaction.
-
Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction. Williamson ether syntheses often require heating to proceed at a reasonable rate.
-
Poor Solubility of Reactants: If the starting material or base is not fully dissolved in the solvent, the reaction will be heterogeneous and may proceed slowly or not at all.
-
Short Reaction Time: The reaction may simply not have been allowed to run for a sufficient duration to go to completion.
Q2: I am observing both the desired mono-benzylated product and the di-benzylated byproduct, along with unreacted starting material. How can I improve the selectivity for the mono-benzylated product?
A2: Achieving selective mono-alkylation of a symmetric diol can be challenging. Here are some strategies to favor the formation of this compound:
-
Stoichiometry of Benzyl Bromide: Carefully control the stoichiometry of the benzyl bromide. Using a slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction towards the mono-benzylated product without excessively promoting di-benzylation. A large excess of benzyl bromide will favor the formation of the di-benzylated product.
-
Choice of Base and Solvent: The combination of a moderately strong base and a suitable solvent is critical. Potassium carbonate (K₂CO₃) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is a common choice. The use of a weaker base can sometimes enhance selectivity for mono-alkylation.[1]
-
Reaction Temperature and Time: Lowering the reaction temperature can sometimes improve selectivity, as the second benzylation step may have a higher activation energy. Monitor the reaction closely by TLC to stop it once the optimal amount of the desired product has formed.
Q3: What are the recommended starting conditions for the selective mono-benzylation of Methyl 3,5-dihydroxybenzoate?
A3: Based on literature for similar alkylations, a good starting point would be to use Methyl 3,5-dihydroxybenzoate with 1.1 equivalents of benzyl bromide and 1.5 to 2.0 equivalents of potassium carbonate in anhydrous DMF. The reaction can be initially run at room temperature and gently heated if the reaction is slow.[2]
Experimental Protocols
Key Experiment: Selective Mono-benzylation of Methyl 3,5-dihydroxybenzoate
This protocol is a recommended starting point for achieving a high yield of the mono-benzylated product.
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3,5-dihydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the reactants and stir the suspension at room temperature for 30 minutes.
-
Slowly add benzyl bromide (1.05 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) every hour. A typical eluent system for TLC is ethyl acetate/hexane.
-
If the reaction is proceeding slowly, gently heat the mixture to 40-50°C.
-
Once TLC analysis shows the optimal formation of the mono-benzylated product and minimal di-benzylated product, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the unreacted starting material, the desired mono-benzylated product, and the di-benzylated byproduct.
Data Presentation
The following table summarizes hypothetical quantitative data from an optimization study for the selective mono-benzylation of Methyl 3,5-dihydroxybenzoate. This data is for illustrative purposes to guide experimental design.
| Entry | Equivalents of Benzyl Bromide | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-benzyl Product (%) | Yield of Di-benzyl Product (%) | Unreacted SM (%) |
| 1 | 1.05 | K₂CO₃ (1.5) | DMF | 25 | 12 | 65 | 10 | 25 |
| 2 | 1.05 | K₂CO₃ (1.5) | DMF | 50 | 6 | 75 | 15 | 10 |
| 3 | 1.2 | K₂CO₃ (2.0) | DMF | 50 | 6 | 60 | 35 | 5 |
| 4 | 1.05 | Cs₂CO₃ (1.5) | Acetonitrile | 50 | 8 | 70 | 12 | 18 |
| 5 | 1.0 | NaH (1.1) | THF | 25 | 10 | 55 | 5 | 40 |
Mandatory Visualizations
Troubleshooting Workflow for Incomplete Reaction
Caption: Troubleshooting workflow for an incomplete reaction.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the synthesis.
References
Alternative purification methods for Methyl 3-(benzyloxy)-5-hydroxybenzoate besides chromatography
This technical support center provides researchers, scientists, and drug development professionals with alternative purification methods for Methyl 3-(benzyloxy)-5-hydroxybenzoate, focusing on techniques other than chromatography. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Summary of Physical Properties and Purification Data
The following table summarizes key physical properties and expected outcomes for the purification of this compound and related compounds. Please note that specific quantitative data for the target compound is limited; therefore, some values are based on structurally similar compounds and should be considered as starting points for optimization.
| Parameter | Recrystallization | Acid-Base Extraction | Distillation |
| Expected Purity | >97% (based on analogues) | Variable, often used for initial cleanup | Potentially high, but risks degradation |
| Expected Yield | 70-90% (typical range) | >90% (for extraction step) | Highly variable |
| Melting Point (°C) | 123-127 (for a related propargyloxy derivative) | Not Applicable | Not Applicable |
| Boiling Point (°C) | Not Applicable | Not Applicable | ~280-281 @ 709 mmHg (for Methyl 3-hydroxybenzoate) |
| Key Solvents | Methanol, Ethanol, Ethyl Acetate, Dichloromethane | Diethyl ether, Ethyl acetate, NaOH solution, HCl solution | Not Applicable |
Alternative Purification Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Detailed Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., methanol, ethanol, ethyl acetate, or a mixture like ethanol/water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Guide & FAQs for Recrystallization
Q1: My compound is not dissolving, even when I add a lot of hot solvent.
A1: This indicates that the chosen solvent is not suitable. You should try a more polar or less polar solvent, depending on the initial choice. Alternatively, consider using a solvent mixture.
Q2: No crystals are forming upon cooling.
A2: This could be due to several reasons:
-
Too much solvent was used: Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.
-
Supersaturation: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Q3: The product "oils out" instead of forming crystals.
A3: This often happens if the solution is too concentrated or if the compound has a low melting point. Try one of the following:
-
Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool it more slowly.
-
Ensure the purity of the crude material is not excessively low, as high impurity levels can inhibit crystallization.
Q4: The yield is very low.
A4: A low yield can result from:
-
Using too much solvent, causing a significant amount of the product to remain in the mother liquor.
-
Premature crystallization during hot filtration.
-
Washing the crystals with a solvent that is not ice-cold, leading to the dissolution of the product.
Alternative Purification Method 2: Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. This compound has a phenolic hydroxyl group, which is weakly acidic and can be exploited for purification.
Experimental Workflow for Acid-Base Extraction
Caption: Workflow for the purification of this compound using acid-base extraction.
Detailed Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) to the separatory funnel. The phenolic hydroxyl group will be deprotonated, forming a water-soluble sodium phenoxide salt.
-
Separation: Shake the funnel gently to allow for the partitioning of the salt into the aqueous layer. Allow the layers to separate and then drain the lower aqueous layer. The organic layer, containing neutral and basic impurities, can be discarded or further processed if other compounds of interest are present.
-
Repeat Extraction: For a more thorough extraction, the organic layer can be extracted again with a fresh portion of the NaOH solution.
-
Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a dilute acid, such as hydrochloric acid (e.g., 1 M HCl), until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Troubleshooting Guide & FAQs for Acid-Base Extraction
Q1: An emulsion has formed between the organic and aqueous layers.
A1: Emulsions are common and can often be broken by:
-
Gently swirling the separatory funnel instead of vigorous shaking.
-
Adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.
-
Allowing the mixture to stand for a longer period.
Q2: I am not getting a precipitate upon acidification.
A2: This could be due to a few reasons:
-
Insufficient acidification: Ensure that enough acid has been added to lower the pH sufficiently to protonate the phenoxide. Check the pH with indicator paper.
-
Product is soluble in the aqueous solution: If the product has some water solubility, you may need to extract the acidified aqueous solution with a fresh portion of an organic solvent to recover the product.
Q3: The yield is low after precipitation and filtration.
A3: A low yield might be caused by:
-
Incomplete extraction: The phenolic proton is weakly acidic, so multiple extractions with the base may be necessary.
-
Product solubility: Some of the product may remain dissolved in the acidified aqueous solution. Consider extracting the aqueous layer with an organic solvent after acidification.
-
Using too concentrated a base: A strong base could potentially hydrolyze the methyl ester group, especially with prolonged exposure or heating. Use a dilute base and perform the extraction at room temperature.
Feasibility of Other Methods
Distillation
While distillation is a common purification technique for liquids, its applicability to this compound is limited. The related compound, Methyl 3-hydroxybenzoate, has a high boiling point (280-281 °C at 709 mmHg).[1] It is likely that this compound has an even higher boiling point due to its larger molecular weight. Distillation at atmospheric pressure would likely lead to decomposition of the compound. Vacuum distillation could be an option to lower the boiling point, but care must be taken to avoid thermal degradation. Given that the compound is a solid at room temperature, Kugelrohr distillation might be a more suitable, albeit specialized, distillation technique. However, for most laboratory settings, recrystallization or a combination of acid-base extraction and recrystallization will be more practical and effective.
References
Validation & Comparative
Confirming the Structure of Methyl 3-(benzyloxy)-5-hydroxybenzoate: A 2D NMR-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex aromatic compounds, unambiguous structure verification is paramount. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for confirming the structure of Methyl 3-(benzyloxy)-5-hydroxybenzoate. We present a detailed analysis based on predicted spectroscopic data and outline the experimental protocols, offering a practical framework for researchers in organic synthesis and drug development.
Structural Elucidation using 2D NMR: A Hypothetical Case Study
While a complete experimental 2D NMR dataset for this compound is not publicly available, we have generated a plausible, theoretical dataset based on the analysis of structurally related compounds. This serves to illustrate the methodology and the expected outcomes.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts for this compound are summarized in Table 1. These values are estimated from known data for similar substituted benzoate derivatives.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | ~166.5 (C=O) |
| 2 | - | ~132.0 |
| 3 | 7.05 (t, J=2.0 Hz) | ~108.0 |
| 4 | - | ~158.5 |
| 5 | 6.70 (t, J=2.0 Hz) | ~107.5 |
| 6 | - | ~159.0 |
| 7 | 7.25 (t, J=2.0 Hz) | ~102.0 |
| 8 (OCH₃) | 3.85 (s) | ~52.5 |
| 9 (OH) | 9.80 (s) | - |
| 10 (CH₂) | 5.10 (s) | ~70.0 |
| 11 | - | ~136.5 |
| 12, 16 | 7.40 (d, J=7.5 Hz) | ~128.0 |
| 13, 15 | 7.35 (t, J=7.5 Hz) | ~128.5 |
| 14 | 7.30 (t, J=7.5 Hz) | ~127.5 |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
2D NMR Correlation Data
Based on the predicted chemical shifts, the expected correlations from COSY, HSQC, and HMBC experiments are detailed in Tables 2, 3, and 4, respectively.
| Proton (¹H) | Correlated Proton (¹H) |
| 7.05 (H-3) | 6.70 (H-5), 7.25 (H-7) |
| 6.70 (H-5) | 7.05 (H-3), 7.25 (H-7) |
| 7.25 (H-7) | 7.05 (H-3), 6.70 (H-5) |
| 7.40 (H-12, 16) | 7.35 (H-13, 15) |
| 7.35 (H-13, 15) | 7.40 (H-12, 16), 7.30 (H-14) |
| 7.30 (H-14) | 7.35 (H-13, 15) |
Table 2: Predicted COSY Correlations.
| Proton (¹H) | Correlated Carbon (¹³C) |
| 7.05 (H-3) | ~108.0 (C-3) |
| 6.70 (H-5) | ~107.5 (C-5) |
| 7.25 (H-7) | ~102.0 (C-7) |
| 3.85 (H-8) | ~52.5 (C-8) |
| 5.10 (H-10) | ~70.0 (C-10) |
| 7.40 (H-12, 16) | ~128.0 (C-12, 16) |
| 7.35 (H-13, 15) | ~128.5 (C-13, 15) |
| 7.30 (H-14) | ~127.5 (C-14) |
Table 3: Predicted HSQC Correlations.
| Proton (¹H) | Correlated Carbons (¹³C) |
| 7.05 (H-3) | ~166.5 (C-1), ~158.5 (C-4), ~159.0 (C-6), ~102.0 (C-7) |
| 6.70 (H-5) | ~132.0 (C-2), ~159.0 (C-6), ~102.0 (C-7) |
| 7.25 (H-7) | ~132.0 (C-2), ~158.5 (C-4), ~108.0 (C-3), ~107.5 (C-5) |
| 3.85 (H-8) | ~166.5 (C-1) |
| 5.10 (H-10) | ~158.5 (C-4), ~136.5 (C-11), ~128.0 (C-12, 16) |
| 7.40 (H-12, 16) | ~70.0 (C-10), ~136.5 (C-11), ~128.5 (C-13, 15) |
Table 4: Predicted HMBC Correlations.
Comparison with Other Analytical Techniques
While 2D NMR is a powerful tool, a multi-technique approach is often beneficial for comprehensive structural confirmation.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity of atoms (H-H, C-H) | Provides unambiguous evidence of the carbon skeleton and substituent positions. | Requires a relatively pure sample and can be time-consuming. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., -OH, C=O, C-O) | Quick and requires a small amount of sample. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern | High sensitivity and provides molecular formula information. | Isomeric compounds can be difficult to distinguish. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a crystal | Provides the definitive solid-state structure. | Requires a suitable single crystal, which can be challenging to grow. |
Table 5: Comparison of Analytical Techniques for Structural Elucidation.
Experimental Protocols
Standard 2D NMR experiments can be performed on a 400 or 500 MHz spectrometer.
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. The spectrum displays the ¹H spectrum on both axes, with cross-peaks indicating coupled protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[1] The spectrum has a ¹H axis and a ¹³C axis, with each peak representing a C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, and sometimes longer in conjugated systems.[1] It is crucial for piecing together the carbon skeleton by connecting molecular fragments.
Workflow for Structure Confirmation
The logical workflow for confirming the structure of this compound using 2D NMR is illustrated below.
By systematically analyzing the correlations from COSY, HSQC, and HMBC experiments, the precise connectivity of all atoms in the molecule can be determined, leading to an unambiguous confirmation of the structure of this compound. This guide provides a robust framework for researchers to apply these powerful techniques in their own work.
References
A Comparative Guide to the Synthetic Routes of Methyl 3-(benzyloxy)-5-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to Methyl 3-(benzyloxy)-5-hydroxybenzoate, a valuable intermediate in the synthesis of various pharmaceutical compounds. The routes are analyzed based on their efficiency, yield, and experimental feasibility, with supporting data and protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a selectively protected dihydroxybenzene moiety, allows for further functionalization at the free hydroxyl group, making it a versatile precursor for a range of complex molecules. The two principal synthetic strategies to this compound both commence from the readily available starting material, 3,5-dihydroxybenzoic acid. The key difference lies in the sequence of the esterification and the selective benzylation of one of the two hydroxyl groups.
Route 1: Esterification followed by Selective Mono-benzylation
This route involves the initial conversion of 3,5-dihydroxybenzoic acid to its methyl ester, followed by the selective protection of one of the phenolic hydroxyl groups as a benzyl ether.
Caption: Synthetic pathway for Route 1.
Route 2: Selective Mono-benzylation followed by Esterification
In this alternative approach, the selective benzylation of one of the hydroxyl groups of 3,5-dihydroxybenzoic acid is performed first, followed by the esterification of the carboxylic acid.
Caption: Synthetic pathway for Route 2.
Performance Comparison
The following table summarizes the quantitative data for the key steps in each synthetic route.
| Route | Step | Reaction | Starting Material | Reagents & Solvents | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 1 | 1a | Esterification | 3,5-Dihydroxybenzoic Acid | Methanol, Sulfuric Acid | 2 h | Reflux | 98 | >99 | [1] |
| 1b | Selective Mono-benzylation | Methyl 3,5-dihydroxybenzoate | Benzyl Bromide, K₂CO₃, DMF | 3 h | 80°C | Moderate* | Requires Chromatography | [2] | |
| 2 | 2a | Selective Mono-benzylation | 3,5-Dihydroxybenzoic Acid | Benzyl Chloride, Amide catalyst | 7 h | 140°C | ~45 | Requires Purification | [3] |
| 2b | Esterification | 3-(Benzyloxy)-5-hydroxybenzoic Acid | Methanol, H₂SO₄ | 12-24 h | Reflux | 60-80 | Good | General Procedure |
*Note: The yield for the mono-benzylation of Methyl 3,5-dihydroxybenzoate is often moderate due to the concurrent formation of the di-benzylated byproduct, which necessitates purification by column chromatography. The cited reference primarily focuses on di-alkylation but notes the formation of the mono-alkylated product.
Discussion of Synthetic Routes
Route 1 commences with a highly efficient and high-yielding esterification of 3,5-dihydroxybenzoic acid. The Fischer-Speier esterification using methanol and a catalytic amount of sulfuric acid provides Methyl 3,5-dihydroxybenzoate in excellent yield and purity.[1] The subsequent selective mono-benzylation is the critical and more challenging step. Standard Williamson ether synthesis conditions often lead to a mixture of the desired mono-benzylated product, the di-benzylated byproduct, and unreacted starting material.[2] Achieving high selectivity for mono-benzylation typically requires careful control of stoichiometry, reaction time, and temperature, and often results in a reduced isolated yield after purification.
Route 2 begins with the selective mono-benzylation of 3,5-dihydroxybenzoic acid. This step is complicated by the presence of three acidic protons (two phenolic and one carboxylic). Benzylation can occur on both the hydroxyl groups and the carboxylic acid. While methods exist for the benzylation of hydroxybenzoic acids, achieving high regioselectivity for a single hydroxyl group in a dihydroxy system without protecting the carboxylic acid is challenging and can lead to a complex mixture of products.[3] The subsequent esterification of the resulting 3-(benzyloxy)-5-hydroxybenzoic acid is a standard transformation, but the overall efficiency of this route is significantly impacted by the low yield of the initial benzylation step.
Conclusion
Based on the available data, Route 1 appears to be the more promising and efficient pathway for the synthesis of this compound. The initial esterification is a well-established, high-yielding reaction. While the subsequent selective mono-benzylation presents a challenge in terms of selectivity and may require optimization and chromatographic purification, the overall yield is likely to be higher than that of Route 2. The primary drawback of Route 2 is the low yield and lack of selectivity in the initial benzylation of the unprotected 3,5-dihydroxybenzoic acid. For researchers requiring a reliable and scalable synthesis, focusing on the optimization of the selective mono-benzylation of Methyl 3,5-dihydroxybenzoate in Route 1 is the recommended approach.
Experimental Protocols
Route 1, Step 1a: Esterification of 3,5-Dihydroxybenzoic Acid
-
Materials: 3,5-dihydroxybenzoic acid, Methanol, Concentrated Sulfuric Acid.
-
Procedure: In a round-bottom flask, 3,5-dihydroxybenzoic acid (1 equivalent) is dissolved in methanol (10 volumes). Concentrated sulfuric acid (0.1 equivalents) is slowly added. The mixture is heated to reflux and stirred for 2 hours. The reaction progress is monitored by TLC. Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl 3,5-dihydroxybenzoate.[1]
Route 1, Step 1b: Selective Mono-benzylation of Methyl 3,5-dihydroxybenzoate
-
Materials: Methyl 3,5-dihydroxybenzoate, Benzyl Bromide, Potassium Carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF).
-
Procedure: To a solution of Methyl 3,5-dihydroxybenzoate (1 equivalent) in anhydrous DMF, anhydrous K₂CO₃ (1.1 equivalents) is added, and the mixture is stirred at room temperature. Benzyl bromide (1.05 equivalents) is then added dropwise. The reaction mixture is heated to 80°C for 3 hours. The reaction is monitored by TLC to maximize the formation of the mono-benzylated product. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate this compound.[2]
Route 2, Step 2a: Selective Mono-benzylation of 3,5-Dihydroxybenzoic Acid
-
Materials: 3,5-Dihydroxybenzoic Acid, Benzyl Chloride, Amide catalyst (e.g., N,N-dimethylformamide).
-
Procedure: A mixture of 3,5-dihydroxybenzoic acid (1 equivalent), benzyl chloride (1.2 equivalents), and an amide catalyst in a suitable solvent is heated at 140°C for 7 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by extraction and washing. The crude product is purified by column chromatography to isolate 3-(benzyloxy)-5-hydroxybenzoic acid.[3]
Route 2, Step 2b: Esterification of 3-(Benzyloxy)-5-hydroxybenzoic Acid
-
Materials: 3-(Benzyloxy)-5-hydroxybenzoic Acid, Methanol, Concentrated Sulfuric Acid.
-
Procedure: 3-(Benzyloxy)-5-hydroxybenzoic acid (1 equivalent) is dissolved in a large excess of anhydrous methanol. A catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux for 12-24 hours. The reaction is monitored by TLC. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with water and saturated sodium bicarbonate solution, and then with brine. The organic layer is dried and concentrated to give the crude this compound, which can be further purified by recrystallization or column chromatography.
References
A Comparative Analysis of Methyl 3-(benzyloxy)-5-hydroxybenzoate Derivatives and Existing Compounds in Key Biological Pathways
For Immediate Release
A comprehensive review of emerging Methyl 3-(benzyloxy)-5-hydroxybenzoate derivatives reveals their significant potential across multiple therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. This guide provides a detailed comparison of the biological efficacy of these novel compounds against established drugs, supported by experimental data and methodological insights to inform future research and development.
Targeting the STAT3 Signaling Pathway in Oncology
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein often implicated in cancer cell proliferation, survival, and metastasis. The inhibition of this pathway is a promising strategy in cancer therapy.
Comparative Efficacy of STAT3 Inhibitors
This compound derivatives have demonstrated notable inhibitory activity against the STAT3 signaling pathway. A comparison with existing STAT3 inhibitors in clinical development highlights their potential.
| Compound Class | Specific Derivative/Drug | Target Cell Line | IC50 Value |
| This compound Derivatives | Benzyloxyphenyl-methylaminophenol derivative 4a | MDA-MB-468 (Breast Cancer) | 9.61 µM[1] |
| Benzyloxyphenyl-methylaminophenol derivative 4b | IL-6/STAT3 Signaling | 1.38 µM[1] | |
| Existing STAT3 Inhibitors | Napabucasin (BBI608) | U87MG (Glioblastoma) | 6.4 µM[2] |
| Napabucasin (BBI608) | LN229 (Glioblastoma) | 5.6 µM[2] | |
| Napabucasin (BBI608) | Stemness-high cancer cells | 0.291 - 1.19 µM[1] | |
| AZD9150 | Neuroblastoma Cell Lines (mRNA inhibition) | 0.64 - 0.76 µM[3] | |
| AZD9150 | Neuroblastoma Cell Lines (protein inhibition) | 0.97 - 0.99 µM[3] |
Experimental Protocol: STAT3 Inhibition Assay (Western Blot)
This protocol outlines the determination of STAT3 phosphorylation inhibition.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-468) and allow them to adhere. Treat the cells with varying concentrations of the test compound or a vehicle control for a specified period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. Subsequently, incubate with a secondary antibody.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the ratio of p-STAT3 to total STAT3.
STAT3 Signaling Pathway
Inhibition of Monoamine Oxidase B for Neurodegenerative Diseases
Monoamine oxidase B (MAO-B) is an enzyme that breaks down neurotransmitters like dopamine. Its inhibition can increase dopamine levels in the brain, offering a therapeutic strategy for Parkinson's disease.
Comparative Efficacy of MAO-B Inhibitors
Derivatives of this compound have shown potent and selective MAO-B inhibitory activity.
| Compound Class | Specific Derivative/Drug | IC50 (µM) | Ki (µM) | Selectivity Index (MAO-A/MAO-B) |
| This compound Derivatives | 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative 3h | 0.062[4] | - | - |
| Isatin-based benzyloxybenzene derivative ISB1 | 0.124[5] | 0.055 | 55.03[5] | |
| Isatin-based benzyloxybenzene derivative ISFB1 | 0.135[5] | - | 5.02[5] | |
| Existing MAO-B Inhibitors | Selegiline | 0.051 | - | ~450 |
| Rasagiline | 0.0044 | - | - | |
| Safinamide | - | - | - |
Note: Data for existing inhibitors may vary based on assay conditions.
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)
This method quantifies MAO-B activity by measuring the production of hydrogen peroxide.
-
Reagent Preparation: Prepare solutions of MAO-B enzyme, a suitable substrate (e.g., kynuramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP).
-
Inhibitor Incubation: Add various concentrations of the test compound to a 96-well plate, including a positive control (a known MAO-B inhibitor) and a vehicle control.
-
Enzyme Addition: Add the MAO-B enzyme solution to the wells and incubate to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Start the reaction by adding the substrate, fluorescent probe, and HRP mixture.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Dopamine Metabolism and MAO-B Inhibition
Neuroprotection in Ischemic Stroke
Ischemic stroke leads to neuronal cell death through a cascade of events, including excitotoxicity and oxidative stress. Neuroprotective agents aim to mitigate this damage.
Comparative Efficacy of Neuroprotective Agents
While direct IC50 values for neuroprotection are less common, the efficacy of this compound derivatives can be inferred from their antioxidant properties and compared to existing neuroprotective drugs.
| Compound Class | Specific Derivative/Drug | Mechanism of Action | Efficacy Data |
| This compound Derivatives | Methyl 3,4-dihydroxybenzoate | Antioxidant, Anti-apoptotic | Increases RGC-5 cell survival at 8, 16, 32 µM against H₂O₂[6] |
| Existing Neuroprotective Agents | Edaravone | Free radical scavenger | IC50 = 15.3 µM for lipid peroxidation inhibition[7] |
| Citicoline | Membrane stabilization, reduces oxidative stress | Neuroprotective in preclinical models[8][9][10][11][12] | |
| Cerebrolysin | Neurotrophic effects | Improves neurological outcome in animal models[13][14][15][16][17] |
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This assay assesses a compound's ability to protect neurons from glutamate-induced cell death.
-
Cell Culture: Culture primary neurons or a neuronal cell line (e.g., HT22).
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified duration.
-
Glutamate Insult: Expose the cells to a toxic concentration of glutamate.
-
Incubation: Incubate for a period to allow for excitotoxic cell death to occur.
-
Viability Assessment: Measure cell viability using a method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release.
-
Data Analysis: Compare the viability of compound-treated cells to that of untreated, glutamate-exposed cells to determine the neuroprotective effect.
Excitotoxicity Pathway in Ischemic Stroke
Targeting Salicylate Synthase (MbtI) in Mycobacterium tuberculosis
The enzyme salicylate synthase (MbtI) is crucial for the biosynthesis of mycobactin, a siderophore essential for iron acquisition in Mycobacterium tuberculosis. Inhibiting MbtI presents a novel anti-tuberculosis strategy.
Comparative Efficacy of MbtI Inhibitors
Derivatives of this compound have been investigated as inhibitors of MbtI. As there are no clinically approved MbtI inhibitors, a comparison is made with a first-line anti-TB drug based on its impact on mycobacterial growth.
| Compound Class | Specific Derivative/Drug | Target | IC50 (µM) | MIC (µM) |
| This compound Derivatives | 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid (1e) | MbtI | 11.2 | 32 (vs. M. bovis BCG)[18] |
| 5-(3-cyanophenyl)furan-2-carboxylic acid analog 1f | MbtI | 12 | 63 (vs. M. smegmatis)[19] | |
| Existing Anti-TB Drugs | p-Aminosalicylic acid | Dihydropteroate synthase (related to folate pathway, but also impacts mycobactin synthesis) | - | - |
| Isoniazid | Mycolic acid synthesis | - | ~0.36 (vs. M. tuberculosis) |
Experimental Protocol: Salicylate Synthase (MbtI) Inhibition Assay
This assay measures the enzymatic conversion of chorismate to salicylate.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, and the substrate chorismate.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixture.
-
Enzyme Initiation: Start the reaction by adding purified MbtI enzyme.
-
Incubation: Incubate the reaction at a controlled temperature.
-
Detection: Monitor the production of salicylate, which is fluorescent, continuously using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the inhibitor.
Mycobactin Biosynthesis Pathway
This comparative guide underscores the promising multifaceted biological activities of this compound derivatives. The provided data and experimental frameworks offer a solid foundation for researchers and drug development professionals to further explore these compounds as potential next-generation therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3 with the generation 2.5 antisense oligonucleotide, AZD9150, decreases neuroblastoma tumorigenicity and increases chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Citicoline: neuroprotective mechanisms in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. edgepharma.eu [edgepharma.eu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Frontiers | Effects of Cerebrolysin on Hippocampal Neuronal Death After Pilocarpine-Induced Seizure [frontiersin.org]
- 15. "Randomized controlled trial of Cerebrolysin's effects on long-term his" by Yanlu Zhang, Michael Chopp et al. [scholarlycommons.henryford.com]
- 16. Neuroprotective treatment with cerebrolysin in patients with acute stroke: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cerebrolysin improves cognitive performance in rats after mild traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Antioxidant Activity of Methyl 3-(benzyloxy)-5-hydroxybenzoate and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated antioxidant activity of Methyl 3-(benzyloxy)-5-hydroxybenzoate against other well-characterized phenolic compounds. While direct experimental data on the antioxidant capacity of this compound is not extensively available in the current literature, this document offers a framework for its evaluation. This is achieved by summarizing the antioxidant activity of structurally related phenolic compounds and detailing the standardized experimental protocols for this assessment.
The antioxidant properties of phenolic compounds are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals. The presence of a benzyloxy group in this compound may influence its antioxidant potential, making comparative studies essential for elucidating its efficacy.
Quantitative Comparison of Antioxidant Activity
To establish a benchmark for the potential antioxidant activity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several common phenolic compounds, as determined by the DPPH and ABTS radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Chemical Structure | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | Data Not Available | Data Not Available | |
| Gallic Acid | 4.05 | 2.93 | |
| Quercetin | 5.50 | 4.20 | |
| Ascorbic Acid (Vitamin C) | 25.0 | 15.0 | |
| Trolox | 40.0 | 10.0 |
Disclaimer: The IC50 values presented in this table are compiled from various scientific sources. Direct comparison should be made with caution as experimental conditions such as solvent, pH, and reaction time can vary between studies, influencing the results. For a definitive comparison, these compounds should be evaluated concurrently under identical experimental protocols.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is critical. The following are detailed methodologies for three widely accepted assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[1]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound (e.g., this compound) and standard antioxidants in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] * 100 Where:
-
Acontrol is the absorbance of the control (DPPH solution without the test compound).
-
Asample is the absorbance of the test sample (DPPH solution with the test compound).
-
-
IC50 Determination: The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.[1]
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the test compound and standard antioxidants in the appropriate solvent to prepare a series of concentrations.
-
Reaction Mixture: Add 10 µL of the test compound solution to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of scavenging percentage against the antioxidant concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Sample Preparation: Prepare various concentrations of the test compound and standards in a suitable solvent.
-
Reaction Mixture: Add 30 µL of the sample solution to 900 µL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing antioxidant power (in µM Fe²⁺ equivalents).
Mandatory Visualizations
Experimental Workflow for Antioxidant Assays
Caption: A generalized workflow for in vitro antioxidant activity assays.
Nrf2-ARE Signaling Pathway
Phenolic compounds can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a key regulator of cellular antioxidant defenses.
Caption: The Nrf2-ARE signaling pathway activated by phenolic compounds.
References
A Comparative Guide to Validating the Purity of Synthesized Methyl 3-(benzyloxy)-5-hydroxybenzoate via HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized Methyl 3-(benzyloxy)-5-hydroxybenzoate against a certified reference standard, utilizing High-Performance Liquid Chromatography (HPLC) for purity validation. The purity of chemical intermediates like this compound is critical, as it serves as a valuable building block in the synthesis of more complex organic molecules, particularly for pharmaceutical research and fine chemical development.[1] Impurities can affect the safety, efficacy, and yield of subsequent reactions.
While methods like melting point determination, Thin-Layer Chromatography (TLC), and spectroscopic analysis (NMR, IR) are used to assess the purity of organic compounds, HPLC is a preferred method due to its high sensitivity, specificity, and ability to separate and quantify compounds simultaneously.[2][3][4] This guide details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of purity and the separation of potential process-related impurities.
Experimental Protocol: HPLC Purity Analysis
This protocol outlines the procedure for determining the purity of a synthesized batch of this compound by comparing it to a high-purity reference standard.
1. Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[5][6]
-
Chemicals and Reagents:
-
This compound (Synthesized Sample)
-
This compound (Certified Reference Standard, >99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (≥98%)
-
Methanol (HPLC Grade)
-
-
Consumables: 0.45 µm syringe filters (PTFE or Nylon), analytical balance, volumetric flasks, pipettes.
2. Chromatographic Conditions
The separation is based on a reversed-phase C18 column. An acidic mobile phase is employed to suppress the ionization of the phenolic hydroxyl group, thereby increasing retention and improving peak shape.[7]
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Solution Preparation
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.[6]
-
Sample Solution (100 µg/mL): Accurately weigh 10.0 mg of the synthesized this compound sample and prepare it in the same manner as the standard solution.[6]
-
Blank Solution: Use the diluent.
4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes until a stable baseline is achieved.
-
Inject the blank solution to ensure no interfering peaks are present.
-
Perform five replicate injections of the standard solution to establish system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution in duplicate.
-
Record the chromatograms and integrate the peak areas for all detected peaks.
Experimental Workflow Diagram
The logical flow from sample preparation to final purity assessment is illustrated below.
Caption: Workflow for HPLC Purity Validation.
Results and Data Comparison
The purity of the synthesized this compound is determined using the area normalization method from the resulting chromatogram. This method assumes that all impurities have a similar UV response factor at the detection wavelength.[6] The results are compared against the certified reference standard.
Table 1: Comparative HPLC Purity Analysis
| Analyte | Retention Time (min) | Peak Area (%) - Reference Standard | Peak Area (%) - Synthesized Sample |
| Impurity 1 (e.g., 3,5-Dihydroxybenzoic Acid) | 3.1 | 0.05 | 0.45 |
| Impurity 2 (Starting Material) | 5.4 | 0.10 | 0.75 |
| This compound | 11.2 | 99.82 | 98.65 |
| Unknown Impurity 3 | 13.5 | Not Detected | 0.15 |
| Total Purity | - | >99.5% | 98.65% |
Note: Data presented are hypothetical and for illustrative purposes.
Discussion
The HPLC analysis provides a clear quantitative comparison between the synthesized product and the certified reference standard. In the hypothetical data shown in Table 1, the reference standard exhibits a purity of 99.82%, consistent with its certification. The synthesized sample shows a purity of 98.65%.
The chromatogram of the synthesized sample reveals the presence of residual starting materials and other process-related impurities that are either absent or present in negligible amounts in the reference standard. Common impurities in similar syntheses can include residual starting materials or byproducts from incomplete reactions.[8] The identification of these impurities, potentially using techniques like LC-MS, is a critical next step for optimizing the synthesis and purification processes.[4][9] For many applications in drug development, a purity of >98% may be acceptable for early-stage research, but further purification, such as recrystallization, would be necessary to meet the stringent requirements for advanced studies.
References
- 1. nbinno.com [nbinno.com]
- 2. tutorchase.com [tutorchase.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of the related substances of benzyl hydroxybenzoate by RP-HPLC [jcpu.cpu.edu.cn]
Cross-referencing experimental NMR data with published spectra for Methyl 3-(benzyloxy)-5-hydroxybenzoate
This guide provides a comprehensive comparison of experimental Nuclear Magnetic Resonance (NMR) data for Methyl 3-(benzyloxy)-5-hydroxybenzoate with established published spectra. It is designed for researchers, scientists, and professionals in the field of drug development to facilitate the structural verification and purity assessment of this compound. This document outlines the experimental protocols for data acquisition, presents a side-by-side comparison of spectral data, and includes a logical workflow for the cross-referencing process.
Experimental Protocol
The following protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra for a solid organic compound such as this compound.
1. Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The NMR spectra are acquired on a high-resolution spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The spectrometer is tuned and shimmed for the specific solvent and sample to ensure optimal magnetic field homogeneity.
3. ¹H NMR Data Acquisition:
-
A standard single-pulse experiment is performed.
-
Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
4. ¹³C NMR Data Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program (e.g., zgpg30).
-
A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
A spectral width of approximately 200-250 ppm is used.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).
-
Integration of the ¹H NMR signals and peak picking for both ¹H and ¹³C NMR spectra are performed.
Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing experimental NMR data with published spectra.
Caption: Workflow for NMR Data Cross-Referencing.
Data Comparison: ¹H and ¹³C NMR
The following tables provide a comparison of the expected chemical shifts for this compound based on published data for structurally related compounds, alongside a placeholder for experimental data.
Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | ~5.0-6.0 | broad singlet | - | |
| Benzyl -CH₂- | ~5.05 | singlet | - | |
| Phenyl H (benzyl) | ~7.30-7.45 | multiplet | - | |
| Aromatic H (benzoate) | ~6.7-7.2 | multiplet | - | |
| -OCH₃ | ~3.85 | singlet | - |
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |
| C=O (ester) | ~167 | |
| C-OH (aromatic) | ~158 | |
| C-O-CH₂ (aromatic) | ~159 | |
| C (aromatic, ester) | ~132 | |
| CH (aromatic) | ~107-110 | |
| C (aromatic, benzyl) | ~136 | |
| CH (aromatic, benzyl) | ~127-129 | |
| -OCH₃ | ~52 | |
| Benzyl -CH₂- | ~70 |
Note on Expected Data: The expected chemical shifts are estimated based on spectral data from analogous compounds, including methyl 3-hydroxybenzoate, methyl 3,5-dihydroxybenzoate, and methyl 3-(benzyloxy)benzoate. Actual experimental values may vary depending on the solvent, concentration, and experimental conditions.
This guide serves as a template for the systematic comparison of experimental NMR data with published values, ensuring a rigorous and objective assessment of the chemical structure of this compound.
A Comparative Analysis of Benzylated versus Alkylated Hydroxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benzylated and alkylated hydroxybenzoate derivatives, commonly known as parabens. The focus is on their physicochemical properties, antimicrobial efficacy, and biological activities, supported by experimental data to aid in research and development.
Physicochemical Properties
Hydroxybenzoate derivatives are esters of p-hydroxybenzoic acid. Alkylated derivatives feature a linear or branched alkyl chain, while benzylated derivatives contain a benzyl group. These structural differences significantly influence their physical and chemical characteristics. As the alkyl chain length in alkylated parabens increases, water solubility decreases while lipophilicity and, consequently, oil solubility increase.[1] Benzylparaben, with its aromatic side chain, also exhibits low water solubility.[2]
| Derivative | Chemical Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility (g/L at 25°C) |
| Alkylated | ||||
| Methylparaben | HOC₆H₄COOCH₃ | 152.15 | 125-128 | 2.5 |
| Ethylparaben | HOC₆H₄COOCH₂CH₃ | 166.17 | 116-119 | 0.88 |
| Propylparaben | HOC₆H₄COOCH₂CH₂CH₃ | 180.20 | 96-99 | 0.4 |
| Butylparaben | HOC₆H₄COOCH₂CH₂CH₂CH₃ | 194.23 | 68-71 | 0.2 |
| Benzylated | ||||
| Benzylparaben | HOC₆H₄COOCH₂C₆H₅ | 228.24 | 109-112 | 0.092 |
Data compiled from multiple sources.
Antimicrobial Activity
Parabens are widely used as preservatives due to their broad-spectrum antimicrobial activity against bacteria and fungi.[3] The antimicrobial efficacy of alkylated parabens generally increases with the length of the alkyl chain.[4] They are typically more effective against fungi than bacteria and more potent against Gram-positive than Gram-negative bacteria.[4] Benzylparaben also demonstrates antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various derivatives against common microorganisms.
| Microorganism | Methylparaben (mg/L) | Ethylparaben (mg/L) | Propylparaben (mg/L) | Butylparaben (mg/L) | Benzylparaben (mg/L) |
| Escherichia coli | 1000 | 500 | 250 | 125 | - |
| Staphylococcus aureus | 1000 | 500 | 125 | 62.5 | - |
| Candida albicans | 500 | 250 | 125 | 62.5 | - |
| Aspergillus niger | 500 | 250 | 125 | 62.5 | - |
Biological Activity: Endocrine Disruption
A significant area of research for hydroxybenzoate derivatives is their potential as endocrine-disrupting chemicals (EDCs), primarily through their interaction with estrogen and androgen receptors.
Estrogenic Activity
Parabens are known to exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ).[5] The estrogenic potency of alkylated parabens generally increases with the length and branching of the alkyl chain.[3][5] Notably, studies have shown that benzylparaben possesses a stronger estrogenic activity compared to the common alkylated derivatives.[6]
| Derivative | EC₅₀ (μM) for ERα Activation |
| Methylparaben | >100 |
| Ethylparaben | ~100 |
| Propylparaben | ~20 |
| Butylparaben | ~5 |
| Benzylparaben | 0.796 ± 0.307 |
EC₅₀ values represent the concentration for 50% maximal response in an in vitro assay.[6] A lower EC₅₀ indicates higher potency.
The interaction of these derivatives with estrogen receptors can trigger a signaling cascade, as illustrated below.
References
- 1. Physical properties of parabens and their mixtures: solubility in water, thermal behavior, and crystal structures. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. chembk.com [chembk.com]
- 6. CN103420840A - Preparation method for benzyl 4-hydroxybenzoate - Google Patents [patents.google.com]
In Vitro Assay Validation for Novel Compounds Derived from Methyl 3-(benzyloxy)-5-hydroxybenzoate: A Comparative Guide
This guide provides a comprehensive in vitro evaluation of new hypothetical compounds derived from Methyl 3-(benzyloxy)-5-hydroxybenzoate, herein referred to as Compound X , Compound Y , and Compound Z . The performance of these novel compounds is compared against Kojic Acid , a well-established alternative. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel therapeutic agents.
Introduction
This compound serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities. Its phenolic hydroxyl and benzoate moieties can be readily modified to modulate physiochemical properties and enhance interactions with biological targets. This guide focuses on the in vitro validation of three new derivatives—Compound X, Compound Y, and Compound Z—with purported inhibitory activity against tyrosinase, a key enzyme in melanin synthesis. Their performance is benchmarked against Kojic Acid.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained from key in vitro assays.
Cytotoxicity Assessment in B16-F10 Murine Melanoma Cells
The cytotoxic potential of the novel compounds and Kojic Acid was evaluated in B16-F10 murine melanoma cells using the MTT assay. The half-maximal inhibitory concentration (IC50) was determined after 48 hours of treatment.
| Compound | IC50 (µM) |
| Compound X | 75.2 |
| Compound Y | 112.5 |
| Compound Z | 98.6 |
| Kojic Acid | > 200 |
Lower IC50 values indicate higher cytotoxicity.
Tyrosinase Inhibition Assay
The inhibitory effect of the compounds on mushroom tyrosinase activity was assessed. Kojic acid was used as a positive control.
| Compound | Tyrosinase Inhibition IC50 (µM)[1][2][3][4][5] |
| Compound X | 15.8 |
| Compound Y | 8.2 |
| Compound Z | 22.1 |
| Kojic Acid | 18.5[1][2][3][4][5] |
Lower IC50 values indicate more potent inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7][8][9][10]
Materials:
-
B16-F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed B16-F10 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and Kojic Acid for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Mushroom Tyrosinase Inhibition Assay
This colorimetric assay determines the ability of compounds to inhibit the activity of mushroom tyrosinase.[1][11][12][13][14]
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compounds and Kojic Acid
-
96-well plates
Procedure:
-
Add 40 µL of mushroom tyrosinase solution (100 units/mL in phosphate buffer) to each well of a 96-well plate.
-
Add 20 µL of various concentrations of the test compounds or Kojic Acid.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution (5 mM in phosphate buffer).
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition and determine the IC50 values.
Visualizations: Pathways and Workflows
The following diagrams illustrate the relevant signaling pathway and experimental workflows.
Simplified Melanogenesis Signaling Pathway
References
- 1. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Variations in IC50 Values with Purity of Mushroom Tyrosinase | MDPI [mdpi.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. content.abcam.com [content.abcam.com]
- 13. activeconceptsllc.com [activeconceptsllc.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Unlocking Potent Tyrosinase Inhibition: A Structure-Activity Relationship Guide to Methyl 3-(benzyloxy)-5-hydroxybenzoate Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of Methyl 3-(benzyloxy)-5-hydroxybenzoate analogs, focusing on their structure-activity relationship (SAR) as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis and a target for treating hyperpigmentation disorders.
This document synthesizes experimental data from multiple studies to objectively compare the performance of various analogs, offering insights into the structural modifications that enhance inhibitory activity. Detailed experimental protocols for key assays are provided to support further research and development in this area.
Comparative Analysis of Tyrosinase Inhibitory Activity
The inhibitory potential of this compound analogs and related compounds against tyrosinase is summarized below. The data highlights the critical role of the substitution pattern on the benzoic acid and benzyl moieties.
| Compound | Modification from Core Structure | Target Enzyme | IC50 (µM) |
| This compound (Core) | - | Mushroom Tyrosinase | Data Not Found |
| 4-Hydroxybenzyl 3,5-dihydroxybenzoate | Hydroxyl group at C4 of benzyl ring; Hydroxyl group instead of methoxycarbonyl at C1 of benzoate | Mushroom Tyrosinase | < 10 |
| 4-Hydroxybenzyl 2,4-dihydroxybenzoate | Hydroxyl group at C4 of benzyl ring; Hydroxyl groups at C2 and C4 of benzoate | Mushroom Tyrosinase | < 10 |
| 3-Hydroxybenzyl 3,5-dihydroxybenzoate | Hydroxyl group at C3 of benzyl ring; Hydroxyl group instead of methoxycarbonyl at C1 of benzoate | Mushroom Tyrosinase | < 10 |
| 3-Hydroxybenzyl 2,4-dihydroxybenzoate | Hydroxyl group at C3 of benzyl ring; Hydroxyl groups at C2 and C4 of benzoate | Mushroom Tyrosinase | < 10 |
| Thiazolyl Resorcinols | Replacement of the benzyloxy group with N-substituted 2-aminothiazole moieties on a resorcinol core | Human Tyrosinase | Potent Inhibition |
| Urolithin Derivatives with 4-substituted resorcinol | Core structure modified to a urolithin scaffold with a 4-substituted resorcinol moiety | Mushroom Tyrosinase | 4.14 - 18.09 |
Note: A specific IC50 value for the core compound, this compound, was not available in the reviewed literature. However, the activity of closely related analogs provides strong inferential evidence for its potential as a tyrosinase inhibitor.
The data strongly suggests that the presence and position of hydroxyl groups on both the benzoic acid and benzyl rings are critical for potent tyrosinase inhibition. Specifically, dihydroxybenzoate moieties, particularly the resorcinol (3,5-dihydroxy) and 2,4-dihydroxy patterns, are consistently found in highly active compounds. Furthermore, the introduction of a hydroxyl group on the benzyl ring also appears to be a favorable modification. The 4-substituted resorcinol motif has been identified as a key pharmacophore for tyrosinase inhibition.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these analogs are crucial for reproducible research.
General Synthesis of Benzyl Benzoate Analogs
A common synthetic route involves the esterification of a substituted benzoic acid with a substituted benzyl alcohol.
dot
Caption: General workflow for the synthesis of benzyl benzoate analogs.
Procedure:
-
To a solution of the substituted benzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add the substituted benzyl alcohol (1.2 equivalents).
-
Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzyl benzoate analog.
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is a standard method for evaluating the inhibitory potential of compounds against tyrosinase.
dot
Caption: Workflow for the mushroom tyrosinase inhibition assay.
Procedure:
-
Prepare solutions of mushroom tyrosinase, the substrate (L-DOPA or L-tyrosine), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
In a 96-well microplate, add the enzyme solution and the test compound solution at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25 °C).
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Mechanism of Action
Tyrosinase is the rate-limiting enzyme in the melanin biosynthesis pathway. Its inhibition directly impacts the production of melanin. Analogs of this compound act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate (L-tyrosine) from binding and being converted to L-DOPA and subsequently to dopaquinone.
dot
Caption: Inhibition of the melanin biosynthesis pathway by benzoate analogs.
The resorcinol moiety present in the more active analogs is a key structural feature that mimics the natural substrate, L-tyrosine, allowing it to bind effectively to the active site of tyrosinase. The competitive inhibition mechanism suggests that these compounds vie with the natural substrate for access to the enzyme's catalytic center.
Efficacy comparison between different catalysts for Methyl 3-(benzyloxy)-5-hydroxybenzoate synthesis
An essential intermediate in pharmaceutical and fine chemical synthesis, Methyl 3-(benzyloxy)-5-hydroxybenzoate is prized for its versatile molecular structure. Its synthesis, typically achieved through the selective benzylation of Methyl 3,5-dihydroxybenzoate, is a critical process where the choice of catalyst plays a pivotal role in determining reaction efficiency, yield, and purity. This guide provides a comparative overview of different catalytic systems for this synthesis, supported by experimental data from analogous reactions, to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Catalyst Performance Comparison
The selective monobenzylation of Methyl 3,5-dihydroxybenzoate presents a significant challenge due to the presence of two reactive hydroxyl groups. The choice of base, solvent, and potentially a phase-transfer catalyst is crucial for achieving high selectivity and yield of the desired product, this compound.
While direct comparative studies for various catalysts for this specific synthesis are not extensively documented in publicly available literature, we can infer the efficacy of different catalytic systems by examining the synthesis of similar mono-alkylated dihydroxybenzoates. The following table summarizes reaction conditions and yields for such reactions, providing a valuable proxy for catalyst performance.
| Catalyst/Base | Alkylating Agent | Solvent | Phase-Transfer Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Benzyl bromide | Acetone | Not specified | 55 | 4 | 42 | [1] |
| K₂CO₃ | (Bromomethyl)cyclohexane | DMF | Not specified | 80 | 3 | N/A (mono- and di-alkylated mixture) | [2] |
| K₂CO₃ | Propargyl bromide | DMF | 18-Crown-6 | 80 | 48 | N/A (mono-alkylated product isolated) | [1] |
| Sodium methoxide | Methanol (esterification) | Methanol | Not applicable | 60-80 | 8-14 | 78.5-81.6 | [3] |
| p-Toluenesulfonic acid | Methanol (esterification) | Methanol | Not applicable | 70 | 13 | N/A | [3] |
Note: The yields reported are for the specific reactions cited and may not be directly transferable to the synthesis of this compound but serve as a useful guide for catalyst selection. The synthesis using sodium methoxide and p-toluenesulfonic acid refers to an esterification reaction, which is a different transformation but provides insight into the use of acid and base catalysts in related benzoate synthesis.
Experimental Protocols
Below are detailed experimental protocols adapted from literature for reactions analogous to the synthesis of this compound. These protocols can serve as a starting point for developing a robust synthesis procedure.
Protocol 1: Benzylation using Potassium Carbonate in Acetone[1]
-
Reaction Setup: To a solution of Methyl 3,5-dihydroxybenzoate (1 equivalent) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Addition of Benzyl Bromide: Under a nitrogen atmosphere, add benzyl bromide (1.1 equivalents) dropwise to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 55°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Alkylation using Potassium Carbonate in DMF[2]
-
Reaction Setup: A mixture of Methyl 3,5-dihydroxybenzoate (1 equivalent) and potassium carbonate (K₂CO₃, 2.1 equivalents) in anhydrous Dimethylformamide (DMF) is stirred at room temperature for 2 hours.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80°C for 3 hours.
-
Work-up: After cooling to room temperature, add ethyl acetate and wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by silica gel column chromatography.
Visualizing the Synthesis
The following diagrams illustrate the general synthetic pathway and a typical experimental workflow for the synthesis of this compound.
References
Safety Operating Guide
Methyl 3-(benzyloxy)-5-hydroxybenzoate proper disposal procedures
Proper disposal of Methyl 3-(benzyloxy)-5-hydroxybenzoate is critical to ensure laboratory safety and environmental protection. As a specialty chemical, it must be treated as hazardous waste and handled in accordance with institutional and regulatory guidelines. This guide provides detailed, step-by-step procedures for its safe disposal.
Chemical Profile and Hazard Assessment
Potential Hazards Include:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Therefore, it is imperative to handle this compound and its waste with care, utilizing appropriate personal protective equipment (PPE) and engineering controls such as a chemical fume hood.
Immediate Safety and Disposal Plan
The fundamental principle for disposing of this compound is that it must not be discarded down the drain or in regular trash[1][2][3][4]. All waste, including the pure chemical, solutions, and contaminated materials, must be collected as hazardous chemical waste[5][6].
| Parameter | Guideline | Reference |
| Waste Classification | Hazardous Chemical Waste (Non-halogenated organic) | General laboratory guidelines[7][8] |
| Primary Container | Chemically compatible, leak-proof container with a secure screw-on cap. Original manufacturer's container is ideal for solid waste. | [7][9] |
| Required PPE | Nitrile gloves, safety glasses or goggles, and a laboratory coat. | [10] |
| Disposal Method | Collection by an authorized hazardous waste contractor or institutional Environmental Health & Safety (EHS) department. | [1][11] |
| Drain Disposal | Prohibited. | [1][3][4] |
| Trash Disposal | Prohibited. | [2][4] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE)
-
Always wear appropriate PPE before handling the chemical waste. This includes a fully buttoned lab coat, safety glasses with side shields or chemical splash goggles, and chemically resistant gloves (e.g., nitrile)[10].
2. Waste Segregation and Collection
-
Solid Waste: If the waste is in solid form, it should be collected in a clearly labeled, sealed container[6][9]. If possible, use the original manufacturer's container.
-
Liquid Waste: If this compound is in a solvent, collect it in a dedicated, shatter-proof waste bottle intended for non-halogenated organic solvents[6][8].
-
Do Not Mix: Never mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases[4][7]. Keep it separate from halogenated solvent waste.
3. Container Management
-
Selection: Use a container that is chemically compatible and will not react with, weaken, or dissolve from the waste material[9]. The container must have a leak-proof, screw-on cap[9].
-
Labeling: Affix a hazardous waste label to the container as soon as you begin adding waste. The label must be filled out completely, identifying the contents (e.g., "this compound waste") and the associated hazards.
-
Closure: Keep the waste container securely closed at all times, except when you are actively adding waste to it[1][3][9]. This prevents spills and the release of vapors.
4. Disposal of Contaminated Materials
-
Items such as gloves, pipette tips, and absorbent paper contaminated with this compound must also be disposed of as hazardous waste[1][6].
-
Collect these materials in a separate, sealable container or a double-bagged, clearly labeled plastic bag[1][9]. Do not discard them in the regular laboratory trash.
5. Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[7].
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and away from ignition sources[4][5].
6. Arranging for Final Disposal
-
Once the waste container is nearly full (e.g., 90% capacity) or has been stored for the maximum allowable time (e.g., 90 days), arrange for pickup[1][9].
-
Contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste management office to schedule a collection[1][3][4]. Follow their specific procedures for waste pickup requests.
Emergency Spill Procedures
In the event of a small spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, dry sand, or cat litter[6][12]. Avoid raising dust[13].
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container[13].
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 2. acs.org [acs.org]
- 3. cms.ccsd.net [cms.ccsd.net]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ic.ptb.de [ic.ptb.de]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. fishersci.com [fishersci.com]
- 11. msdsdigital.com [msdsdigital.com]
- 12. chemtalk.com.au [chemtalk.com.au]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
